6-(benzyloxy)-1H-indole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJFYMDTZJVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676505 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-74-9 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 6-(Benzyloxy)-1H-indole-3-carboxylic acid: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery programs. This technical guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 6-(benzyloxy)-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules.[2][3] We will detail a logical workflow that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). This guide moves beyond a simple recitation of data, focusing on the causal reasoning behind experimental choices and the synergistic interpretation of multi-source data to build an unassailable structural proof.
Foundational Strategy: Synthesis-Informed Elucidation
Before analyzing an unknown sample, understanding its synthetic history provides a powerful predictive framework for its structure. A common and efficient route to synthesize substituted indole-3-carboxylic acids involves a Japp-Klingemann reaction followed by a Fischer indole synthesis.[4][5][6] This pathway is not only synthetically relevant but also informs the elucidation process by predicting the expected connectivity and potential side products.
The synthesis commences with the diazotization of 4-(benzyloxy)aniline. The resulting diazonium salt is then reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, via the Japp-Klingemann reaction to form a hydrazone intermediate.[7][8] This hydrazone is then subjected to acid-catalyzed cyclization in the classic Fischer indole synthesis, which proceeds through a[9][9]-sigmatropic rearrangement to form the indole ring.[10][11] Subsequent hydrolysis of the ester yields the final carboxylic acid product.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-(Benzyloxy)-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: 6-(Benzyloxy)-1H-indole-3-carboxylic acid is a specialized organic molecule featuring a core indole scaffold, a versatile building block in medicinal chemistry. The strategic placement of a benzyloxy group at the 6-position and a carboxylic acid at the 3-position makes it a trifunctional intermediate of significant interest. The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] The carboxylic acid moiety serves as a critical handle for derivatization, enabling amide bond formation, esterification, or reduction, while also enhancing aqueous solubility.[2] The benzyloxy group acts as a protected form of a phenol, which can be unmasked in later synthetic stages to reveal a new functional group for further modification or to act as a key pharmacophoric element. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for professionals in chemical research and drug development.
Part 1: Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values, particularly the predicted ones, provide a baseline for designing experimental conditions such as reaction temperature, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 24370-74-9 | [3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [3] |
| Molecular Weight | 267.28 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 531.1 ± 35.0 °C (Predicted) | [3] |
| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.06 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and basic aqueous solutions. Sparingly soluble in nonpolar organic solvents and neutral water. | Inferred from structure &[2] |
| Storage | 2-8°C, sealed in dry, keep in dark place. | [3] |
Part 2: Synthesis and Purification
A robust and logical synthetic pathway to this compound proceeds from the commercially available 6-benzyloxyindole. The synthesis involves a two-step sequence: C3-formylation followed by oxidation of the resulting aldehyde.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indoles at the C3 position.[4] Following formylation, the Pinnick oxidation is the method of choice for converting the resulting aldehyde to a carboxylic acid. Its key advantage is the mild reaction conditions and high tolerance for other functional groups, making it ideal for a substrate containing an acid-sensitive indole ring and a benzyl ether.[5][6]
Step 1: Synthesis of 6-Benzyloxy-1H-indole-3-carbaldehyde (Adapted from Smith, G. F.[4])
-
Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 6-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and water. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, which hydrolyzes the intermediate iminium salt and precipitates the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum to yield 6-benzyloxy-1H-indole-3-carbaldehyde, which can often be used in the next step without further purification.[7]
Step 2: Synthesis of this compound via Pinnick Oxidation (Adapted from Kraus, G. A.[6])
-
Setup: In a flask, dissolve the crude 6-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq.) from the previous step in tert-butanol (t-BuOH).
-
Reagent Addition: Add 2-methyl-2-butene (5.0 eq.), which acts as a scavenger for the hypochlorite byproduct.[6] In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq.) in water.
-
Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature. The reaction is typically exothermic and should be monitored. Stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained. Concentrate the mixture under reduced pressure to remove the t-BuOH.
-
Extraction: Dilute the remaining aqueous slurry with water and adjust the pH to ~9-10 with 2M NaOH. Wash the basic solution with ethyl acetate or diethyl ether to remove any non-acidic impurities (like unreacted 2-methyl-2-butene adducts).
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol: Purification
Causality: An acid-base extraction is a highly effective method for purifying carboxylic acids.[2] It leverages the acidic nature of the target compound to move it into an aqueous basic phase, leaving neutral organic impurities behind. Subsequent acidification reprecipitates the purified product. Recrystallization is then used to remove any remaining co-precipitated impurities.
-
Acid-Base Extraction:
-
Dissolve the crude, dried product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Wash this basic solution once with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~2.
-
The purified product will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.
-
-
Recrystallization:
-
Select an appropriate solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexane).
-
Dissolve the crude acid in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Part 3: Spectroscopic & Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | ~11.0-12.0 ppm (broad s, 1H): Carboxylic acid proton (COOH).[10]~8.1-8.5 ppm (broad s, 1H): Indole N-H proton.~7.8-8.0 ppm (s, 1H): H2 proton of the indole ring.~7.2-7.6 ppm (m, 6H): H4 proton of the indole ring and the 5 protons of the phenyl ring.~6.8-7.0 ppm (m, 2H): H5 and H7 protons of the indole ring.~5.1 ppm (s, 2H): Benzylic CH₂ protons. |
| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (C=O).[10]~155-160 ppm: C6 carbon attached to the benzyloxy group.~135-140 ppm: Quaternary carbons of the indole and phenyl rings.~110-130 ppm: CH carbons of the indole and phenyl rings.~100-110 ppm: C3 and C7 carbons of the indole ring.~70 ppm: Benzylic CH₂ carbon. |
| FT-IR (cm⁻¹) | ~2500-3300 (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10]~3300-3400 (sharp/medium): N-H stretch of the indole ring.~1680-1710 (strong): C=O stretch of the carboxylic acid carbonyl.~1210-1320 & ~1400-1440: C-O stretch and O-H bend of the carboxylic acid.~1000-1100: C-O-C stretch of the benzyl ether. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 266.1: Deprotonated molecular ion.[M+Na-2H]⁻ at m/z 288.1: Sodium adduct. |
Part 4: Chemical Reactivity & Potential Applications
The molecule's three key regions—the indole ring, the carboxylic acid, and the benzyl ether—endow it with a versatile reactivity profile, making it a valuable intermediate.
Reactivity Profile Diagram
Caption: Key reaction pathways for derivatization.
Discussion of Reactivity
-
Carboxylic Acid Group: This is the most versatile functional group for derivatization. It readily undergoes standard amide coupling reactions (e.g., using EDC/HOBt or conversion to an acid chloride) with a wide array of amines to generate libraries of amides. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[11] It can also be esterified to create prodrugs or reduced to the corresponding alcohol.
-
Benzyl Ether Group: The benzyloxy group is a robust protecting group for the 6-hydroxy functionality. It is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[12] This deprotection unmasks the 6-hydroxy group, a key pharmacophore in many biologically active molecules, including metabolites of antidepressants and potential anti-breast cancer agents.[12][13]
-
Indole Nucleus: The indole ring itself is reactive. While the C3 position is blocked, the electron-rich ring can undergo electrophilic substitution, typically at the C2, C4, or C7 positions depending on the directing effects of the existing substituents. More modern palladium-catalyzed C-H activation/arylation reactions can also be employed to functionalize the indole core, for instance at the C2 or C4 positions.[14]
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate for the synthesis of more complex drug candidates. Its utility stems from the known biological activities of related indole derivatives.
-
Anticancer Agents: The indole scaffold is central to many anticancer agents. Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as multi-target agents against receptors like EGFR and VEGFR-2, which are overexpressed in many cancers. The carboxylic acid handle is crucial for building out the structures required for potent inhibition.
-
Antiviral Agents: 6-Benzyloxyindole (the precursor) is a known reactant for preparing inhibitors of the Hepatitis C Virus (HCV). The C3-carboxylic acid provides a vector for adding functionalities that can enhance binding to viral proteins or improve pharmacokinetic properties.
-
Kinase Inhibitors: The precursor is also used to prepare inhibitors of Protein Kinase C (PKC), a family of enzymes involved in signal transduction that are targets in various diseases. The ability to generate diverse amides from the title compound is critical for developing selective and potent kinase inhibitors.
-
CNS Agents: The 6-hydroxyindole moiety is found in metabolites of CNS-active drugs like the antidepressant vilazodone.[12] This makes the title compound a valuable synthon for preparing reference standards of metabolites or for developing new CNS-targeted agents.
Part 5: Safety, Handling, and Storage
Hazard Profile: While specific toxicity data for this compound is limited, data from closely related compounds like 6-benzyloxy-1H-indole-3-carbaldehyde suggests the following hazards under the Globally Harmonized System (GHS):[15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and dark place to prevent degradation.[3] A refrigerator (2-8°C) is recommended for long-term storage.
-
Store away from strong oxidizing agents.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. scbt.com [scbt.com]
- 8. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 9. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-(benzyloxy)-1H-indole-3-carboxylic acid CAS number 24370-74-9
An In-Depth Technical Guide to 6-(Benzyloxy)-1H-indole-3-carboxylic Acid (CAS: 24370-74-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and drug discovery.[1] Its presence in essential biomolecules, from the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, underscores its remarkable ability to interact with a diverse array of biological targets.[1] Within this storied family of molecules, this compound emerges not as an end-product, but as a pivotal starting point—a versatile and strategically designed intermediate for the synthesis of novel, high-value therapeutic agents.[2][3]
This guide provides a senior application scientist's perspective on this compound, moving beyond mere data recitation to explain the causality behind its synthesis, the strategic value of its functional groups, and its demonstrated potential in forging new paths in pharmacology.
Section 1: Core Molecular Profile
This compound is characterized by the indole core, functionalized with a carboxylic acid at the pharmacologically significant C-3 position and a benzyloxy protecting group at the C-6 position. This benzyloxy group is a key feature, masking a hydroxyl functionality that can be revealed in later synthetic stages to modulate solubility, polarity, and receptor-binding interactions. The carboxylic acid serves as a versatile chemical handle for derivatization, most commonly for the formation of amides.
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 24370-74-9 | [4] |
| Molecular Formula | C₁₆H₁₃NO₃ | [4] |
| Molecular Weight | 267.28 g/mol | [4] |
| Synonyms | 6-phenylmethoxy-1H-indole-3-carboxylic acid | [4] |
| Predicted Boiling Point | 531.1 ± 35.0 °C | [4] |
| Predicted Density | 1.342 ± 0.06 g/cm³ | [4] |
| Appearance | Solid (Typical) | [5] |
Section 2: Synthesis Strategy and Execution
The synthesis of substituted indole-3-carboxylic acids can be approached in two primary ways: constructing the indole ring system from acyclic precursors or, more commonly for this type of intermediate, functionalizing a pre-existing indole core.[6] The latter approach offers greater control and efficiency when the starting indole is readily available.
Conceptual Synthesis Workflow
A logical and field-proven approach to synthesizing this compound begins with 6-benzyloxyindole. The critical step is the introduction of the carboxylic acid moiety at the C-3 position, which is the most nucleophilic site on the indole ring and thus predisposed to electrophilic substitution.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Laboratory Protocol (Self-Validating System)
This protocol is a representative methodology adapted from established procedures for indole functionalization.[7][8] The causality for each step is explained to ensure trustworthiness and reproducibility.
Objective: To synthesize this compound from 6-benzyloxyindole.
Step 1: Vilsmeier-Haack Formylation of 6-Benzyloxyindole
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Causality: The reaction is exothermic; initial cooling prevents uncontrolled temperature spikes and potential side reactions. The inert nitrogen atmosphere protects reagents from atmospheric moisture and oxygen.
-
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent (chloromethylene-dimethyliminium salt).
-
Causality: Pre-formation of the Vilsmeier reagent is critical. It is the active electrophile that will be attacked by the electron-rich indole ring.
-
-
Indole Addition: Dissolve 6-benzyloxyindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Gentle heating provides the necessary activation energy for the electrophilic substitution at the C-3 position of the indole.
-
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice and water. Basify the solution by adding aqueous sodium hydroxide (e.g., 2M NaOH) until pH > 10. The intermediate, 6-benzyloxyindole-3-carboxaldehyde, will precipitate.
-
Causality: The hydrolysis of the reaction intermediate is achieved by adding water. Basification neutralizes the acidic reaction medium and precipitates the solid aldehyde product.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 6-benzyloxyindole-3-carboxaldehyde, can be used in the next step, often without further purification.[2]
Step 2: Pinnick Oxidation to the Carboxylic Acid
-
Setup: Suspend the crude 6-benzyloxyindole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Causality: This solvent system is ideal for the Pinnick oxidation, accommodating both organic and inorganic reagents.
-
-
Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the suspension. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3-4 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution slowly to the aldehyde suspension.
-
Causality: Sodium chlorite is the oxidant. The reaction generates hypochlorous acid (HOCl) as a byproduct, which can cause unwanted side reactions. 2-methyl-2-butene acts as a scavenger, reacting with and neutralizing the HOCl. NaH₂PO₄ acts as a buffer to maintain a slightly acidic pH, which is optimal for the oxidation.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: After completion, dilute the reaction with water and acidify to pH 2-3 with hydrochloric acid (HCl). The desired carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash with cold water to remove inorganic salts. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Section 3: Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its application as a foundational building block for synthesizing molecules with significant therapeutic potential.
Caption: Potential applications derived from the core compound.
-
Antihypertensive Drug Candidates: Researchers have successfully designed and synthesized novel indole-3-carboxylic acid derivatives that demonstrate high nanomolar affinity for the angiotensin II receptor (AT₁ subtype).[9] These compounds have shown the ability to lower blood pressure in spontaneously hypertensive rat models, with some exhibiting effects superior to the established drug losartan.[9]
-
Oncology and Cancer Therapeutics: The indole scaffold is a cornerstone of modern oncology research. Derivatives have been developed to target crucial pathways in cell proliferation.[1] For instance, some act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancers.[10] Furthermore, indole-3-carboxylic acid itself has been shown to potentiate the effects of the chemotherapy drug doxorubicin in colorectal cancer models by promoting cancer cell senescence, a state of irreversible growth arrest.[11][12]
-
Agrochemical Innovation: Beyond medicine, indole-3-carboxylic acid derivatives have been investigated as novel herbicides.[7][8] By designing molecules that act as antagonists for the plant hormone auxin receptor (TIR1), scientists have created compounds that effectively inhibit the root and shoot growth of various weeds.[13]
-
Dermatological Applications: A closely related natural product, 6-isoprenylindole-3-carboxylic acid, was found to possess potent anti-melanogenic activity.[14][15] It works by suppressing key signaling pathways (MAPK-MITF) involved in melanin production and exhibiting antioxidant effects, suggesting potential for treating hyperpigmentation disorders.[14][15] This highlights the importance of the 6-substituted indole-3-carboxylic acid scaffold in dermatological research.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques provide a definitive structural fingerprint.
-
Nuclear Magnetic Resonance (¹H NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum would be expected to show distinct signals:
-
A broad singlet for the indole N-H proton (typically >11 ppm).
-
A singlet for the C-2 proton of the indole ring.
-
A series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the indole and benzyl rings.
-
A characteristic singlet for the two methylene protons (-CH₂-) of the benzyloxy group (approx. 5.1 ppm).
-
A very broad singlet for the carboxylic acid proton (-COOH).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The primary observation would be the molecular ion peak.
-
Expected [M-H]⁻: 266.08
-
Expected [M+H]⁺: 268.09
-
Section 5: Safety, Handling, and Storage
Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate. While a specific, verified safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally analogous compounds provide a reliable basis for handling procedures.[16][17][18]
GHS Hazard and Precautionary Information (Anticipated)
| Category | Statement | Source (Analogous Compounds) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16][18] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][19] |
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[16]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its synthesis is straightforward, leveraging classic organic reactions. Its true power is unlocked through the strategic manipulation of its two key functional groups—the benzyloxy ether and the carboxylic acid—which serve as gateways to a vast chemical space. The derivatives stemming from this single intermediate have already shown significant promise in diverse and critical fields, from hypertension and oncology to agriculture. For any research team focused on the discovery of novel bioactive agents, a thorough understanding and proficient handling of this compound are invaluable assets.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aksci.com [aksci.com]
- 17. 6-Benzyloxy-1H-indole-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 18. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Biological Activity of 6-(Benzyloxy)-1H-indole-3-carboxylic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 6-(benzyloxy)-1H-indole-3-carboxylic acid. While direct empirical data for this molecule is sparse in current literature, a comprehensive analysis of structurally related analogs provides a strong rationale for its investigation across several therapeutic domains. This document synthesizes existing knowledge to propose a targeted research framework for elucidating the compound's pharmacological profile. We will explore its synthetic route and, based on established activities of cognate structures, hypothesize its potential as an anticancer, neuroprotective, or anti-melanogenic agent. Detailed, field-proven experimental protocols are provided to empower researchers to systematically validate these hypotheses. Our approach is grounded in the principles of causal experimental design and data integrity, aiming to accelerate the discovery and development of novel indole-based therapeutics.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system is a cornerstone of modern drug discovery, with prominent examples ranging from the neurotransmitter serotonin to the anti-inflammatory drug indomethacin. The functionalization of this bicyclic aromatic heterocycle at various positions has yielded compounds with a vast spectrum of biological activities. The indole-3-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting anticancer and plant growth-regulating properties. Furthermore, substitution at the 6-position of the indole ring has been shown to be a viable strategy for modulating the pharmacological profile of these molecules, leading to potent and selective agents.
The subject of this guide, this compound, combines these key structural features. The benzyloxy group at the 6-position introduces a significant lipophilic and aromatic substituent, which can critically influence receptor binding, membrane permeability, and metabolic stability. This guide will, therefore, explore the logical intersection of the known biological activities of indole-3-carboxylic acids and 6-substituted indoles to build a compelling case for the systematic investigation of this promising, yet undercharacterized, molecule.
Synthesis of this compound
A plausible and efficient synthesis of the target compound can be envisioned starting from the commercially available precursor, 6-benzyloxyindole. The synthesis would proceed via a two-step process involving formylation followed by oxidation.
Step 1: Vilsmeier-Haack Formylation to Yield 6-(Benzyloxy)-1H-indole-3-carboxaldehyde
The introduction of a formyl group at the C3 position of the indole ring is a common and high-yielding reaction. The Vilsmeier-Haack reaction is the method of choice for this transformation.
Experimental Protocol:
-
To a stirred solution of dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl₃) dropwise. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-benzyloxyindole in a minimal amount of DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The product, 6-(benzyloxy)-1H-indole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.[1]
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Oxidation to this compound
The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents.
Experimental Protocol:
-
Suspend 6-(benzyloxy)-1H-indole-3-carboxaldehyde in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Hypothesized Biological Activities and Proposed Investigational Assays
Based on the biological activities of structurally similar compounds, we propose three primary avenues for the investigation of this compound.
Anticancer Activity
The indole-3-carboxylic acid and indole-6-carboxylic acid scaffolds are present in numerous compounds with demonstrated anticancer properties. For instance, indole-3-carboxylic acid itself has been shown to enhance the efficacy of doxorubicin in colorectal cancer models.[2] Furthermore, derivatives of indole-6-carboxylic acid have been developed as inhibitors of key receptor tyrosine kinases involved in tumorigenesis, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3]
Proposed Investigational Workflow:
Anticancer Investigational Workflow
3.1.1. Cell Viability (MTT) Assay
This initial screen determines the cytotoxic effects of the compound on cancer cell lines.
Experimental Protocol:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]
3.1.2. EGFR and VEGFR-2 Kinase Assays
If the compound shows cytotoxicity, its potential to inhibit key cancer-related kinases should be investigated.
Experimental Protocol (Luminescence-based):
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR-2).[2][5]
-
Add the master mix to the wells of a white 96-well plate.
-
Add the test compound at various concentrations to the designated wells.
-
Initiate the kinase reaction by adding recombinant human EGFR or VEGFR-2 enzyme.[2][6]
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and less inhibition.
-
Calculate the percent inhibition and determine the IC₅₀ value.[5]
Quantitative Data Summary (Hypothetical)
| Assay | Cell Line/Target | IC₅₀ (µM) |
| MTT | MCF-7 | Experimental Value |
| MTT | HCT-116 | Experimental Value |
| Kinase Assay | EGFR | Experimental Value |
| Kinase Assay | VEGFR-2 | Experimental Value |
Neurological Activity
Indole derivatives are well-known for their diverse activities in the central nervous system. A structurally related class of compounds, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, have been identified as potent S1P1 receptor functional antagonists, which are targets for autoimmune diseases like multiple sclerosis.
Proposed Investigational Workflow:
Neurological Activity Investigational Workflow
3.2.1. S1P1 Receptor Binding Assay
This assay determines if the compound can bind to the S1P1 receptor.
Experimental Protocol (Radioligand Competition):
-
Prepare S1P1 receptor membranes from cells overexpressing the receptor.
-
Dilute the membranes in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[7]
-
In a 96-well plate, pre-incubate the test compound at various concentrations with the S1P1 membranes for 30 minutes at room temperature.
-
Add a radioligand, such as [³²P]S1P, at a fixed concentration (e.g., 0.1-0.2 nM) to all wells.[7]
-
Incubate for 60 minutes at room temperature to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values.[8]
Anti-Melanogenic Activity
A derivative with a similar substitution pattern, 6-isoprenylindole-3-carboxylic acid, has been shown to have potent anti-melanogenic activity by inhibiting key enzymes in the melanin synthesis pathway.[1]
Proposed Investigational Workflow:
Anti-Melanogenic Activity Investigational Workflow
3.3.1. Melanin Content Assay in B16F10 Cells
This assay quantifies the effect of the compound on melanin production in a standard melanoma cell line.
Experimental Protocol:
-
Seed B16F10 murine melanoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), alone or in combination with non-toxic concentrations of the test compound.
-
Incubate for 72 hours.
-
Wash the cells with PBS and lyse them with a NaOH solution.
-
Measure the absorbance of the lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the confluence of several established pharmacophores. While direct biological data is currently lacking, the analysis of its structural components strongly suggests the potential for anticancer, neurological, and anti-melanogenic activities. The experimental workflows and detailed protocols provided in this guide offer a robust and logical framework for the systematic evaluation of these hypotheses. The causality-driven approach, starting with broad phenotypic screening followed by more specific target-based assays, ensures an efficient use of resources and a high probability of elucidating the compound's true pharmacological profile. The data generated from these studies will be crucial in determining the therapeutic potential of this and related indole derivatives, paving the way for the development of novel therapeutics.
References
- 1. jk-sci.com [jk-sci.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. promega.com [promega.com]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Molecular Blueprint: A Proposed Mechanism of Action for 6-(benzyloxy)-1H-indole-3-carboxylic Acid as a Sphingosine-1-Phosphate Receptor 1 Antagonist
Abstract
This technical guide addresses the mechanism of action of 6-(benzyloxy)-1H-indole-3-carboxylic acid. Our extensive literature review reveals a notable absence of direct pharmacological studies for this specific molecule. However, based on the well-documented activities of structurally analogous indole derivatives, we hypothesize that this compound acts as a functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide outlines a comprehensive research program designed to rigorously test this hypothesis, providing a roadmap for its investigation from initial binding characterization to in vivo validation.
Introduction: The Indole Scaffold and a Mechanistic Void
The indole-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antihypertensive and anti-cancer properties[1][2]. The specific subject of this guide, this compound, is a distinct molecule within this class, characterized by a benzyloxy group at the 6-position of the indole ring. Despite its availability as a research chemical, its biological targets and mechanism of action remain uncharacterized in publicly accessible literature. Often, such molecules serve as intermediates in the synthesis of more complex pharmaceuticals[3].
This guide pivots from documenting a known mechanism to proposing a scientifically-grounded hypothesis. Drawing from structure-activity relationships of similar compounds, we posit a compelling avenue for investigation. Specifically, the structural similarity to (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which are potent S1P1 functional antagonists, suggests a plausible and testable mechanism of action for this compound.
A Hypothetical Mechanism: Functional Antagonism of the S1P1 Receptor
We hypothesize that this compound functions as an antagonist at the S1P1 receptor. S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation[4][5][6][7][8][9]. The endogenous ligand, sphingosine-1-phosphate (S1P), binds to S1P1 on lymphocytes, guiding their egress along an S1P concentration gradient[5][9][10].
Functional antagonists of S1P1, such as the approved drug Fingolimod (FTY720), initially act as agonists, causing receptor internalization and subsequent degradation[11][12]. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes and leading to peripheral lymphopenia[8][11]. This mechanism is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis[11][13].
Our hypothesis is predicated on two key structural features of this compound:
-
The Carboxylic Acid Moiety: This group can act as a bioisostere for the phosphate group of S1P, enabling interaction with the receptor's binding pocket.
-
The Benzyloxy-Indole Core: This lipophilic scaffold can facilitate optimal positioning within the transmembrane domains of the S1P1 receptor.
The proposed signaling pathway is depicted below.
Caption: Proposed S1P1 signaling and antagonism.
A Phased Experimental Approach to Test the Hypothesis
To validate this hypothesis, we propose a multi-phase experimental plan, progressing from in vitro receptor binding to in vivo functional outcomes.
Phase 1: In Vitro Characterization of Receptor Interaction
The initial phase will determine if this compound directly interacts with the S1P1 receptor and elucidates the nature of this interaction.
-
Objective: To determine the binding affinity (Ki) of the compound for the S1P1 receptor.
-
Causality: A high binding affinity would provide the first piece of direct evidence that the compound physically interacts with the S1P1 receptor. This is a foundational experiment for any receptor-targeted drug discovery program.
-
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of this compound[14][15][16].
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
| Parameter | Description |
| Bmax | Maximum number of binding sites. |
| Kd | Dissociation constant of the radioligand. |
| IC50 | Concentration of competitor inhibiting 50% of radioligand binding. |
| Ki | Inhibitory constant of the competitor. |
-
Objective: To assess the functional activity of the compound as an agonist, antagonist, or inverse agonist at the S1P1 receptor.
-
Causality: This assay directly measures G protein activation, the first step in the signaling cascade after receptor binding[17][18][19][20][21]. It will reveal whether the compound activates the receptor (agonist), blocks the activation by an agonist (antagonist), or reduces basal receptor activity (inverse agonist).
-
Protocol:
-
Assay Setup: Incubate S1P1-expressing cell membranes with varying concentrations of this compound in the presence and absence of a known S1P1 agonist (like S1P).
-
Initiate Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the mixture.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Termination and Measurement: Terminate the reaction and quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis:
-
Agonist Mode: Plot [³⁵S]GTPγS binding versus compound concentration to determine EC50 and Emax.
-
Antagonist Mode: Plot the response to a fixed concentration of S1P against varying concentrations of the test compound to determine the IC50 and calculate the antagonist affinity (Kb).
-
-
Caption: Workflow for the [³⁵S]GTPγS Binding Assay.
Phase 2: Cellular Functional Assays
This phase will investigate the compound's effect on receptor signaling and trafficking in a cellular context.
-
Objective: To determine if the compound induces β-arrestin recruitment to the S1P1 receptor.
-
Causality: β-arrestin recruitment is a key event in GPCR desensitization and internalization[22][23][24][25][26]. For a functional antagonist, inducing β-arrestin recruitment is a critical step leading to the removal of the receptor from the cell surface.
-
Protocol:
-
Cell Line: Utilize a commercially available cell line engineered to express the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter assay).
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 90 minutes).
-
Add the detection reagents.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Plot the signal against the log concentration of the compound to determine the EC50 for β-arrestin recruitment.
-
Phase 3: In Vivo Proof-of-Concept
The final phase will test the hypothesized mechanism in a relevant animal model.
-
Objective: To determine if the compound induces lymphopenia in vivo, the hallmark of S1P1 functional antagonism.
-
Causality: A significant reduction in circulating lymphocytes would strongly support the hypothesis that the compound is acting as an S1P1 functional antagonist in a physiological system, by preventing lymphocyte egress from lymphoid organs[5][8][11].
-
Protocol:
-
Animal Model: Use wild-type C57BL/6 mice.
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., Fingolimod).
-
Blood Sampling: Collect peripheral blood samples at various time points post-dosing (e.g., 4, 8, 24 hours).
-
Cell Counting: Perform a complete blood count (CBC) with differential analysis to quantify the number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group. A dose-dependent decrease in lymphocytes would be a positive result.
-
-
Objective: To evaluate the therapeutic potential of the compound in a mouse model of multiple sclerosis.
-
Causality: The EAE model is a standard for testing the efficacy of S1P1 modulators[11][27][28]. Amelioration of disease symptoms would provide strong evidence that the compound's S1P1 antagonism-induced lymphopenia is therapeutically relevant.
-
Protocol:
-
EAE Induction: Induce EAE in C57BL/6 mice using a standard protocol (e.g., immunization with MOG35-55 peptide).
-
Treatment: Begin daily dosing with this compound, vehicle, or a positive control upon the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and assign a clinical score.
-
Histology: At the end of the study, analyze spinal cord and brain tissue for immune cell infiltration and demyelination.
-
Data Analysis: Compare the clinical scores and histological findings between the treatment groups. A reduction in disease severity would indicate in vivo efficacy.
-
Expected Outcomes and Interpretation
The table below summarizes the expected outcomes that would support our central hypothesis.
| Experiment | Expected Outcome for S1P1 Functional Antagonist | Interpretation |
| Radioligand Binding | Competitive displacement of radioligand (nanomolar to low micromolar Ki). | The compound directly binds to the S1P1 receptor. |
| GTPγS Binding | Low or no stimulation in agonist mode; rightward shift of agonist curve in antagonist mode. | The compound does not activate G-protein signaling but blocks agonist-induced activation. |
| β-Arrestin Recruitment | Dose-dependent increase in signal (potent EC50). | The compound engages the cellular machinery for receptor internalization. |
| Lymphocyte Counting | Dose- and time-dependent reduction in peripheral blood lymphocytes. | The compound prevents lymphocyte egress from lymph nodes in vivo. |
| EAE Model | Amelioration of clinical scores and reduced CNS inflammation. | The compound's in vivo mechanism has a therapeutically relevant outcome. |
Conclusion
While the mechanism of action of this compound is not currently defined, its structural features point toward a plausible role as a functional antagonist of the S1P1 receptor. The experimental framework detailed in this guide provides a rigorous and logical pathway to test this hypothesis. Successful validation would not only elucidate the molecular mechanism of this compound but also position it as a potential lead for the development of novel immunomodulatory therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 24. GPCR β-Arrestin Product Solutions [discoverx.com]
- 25. multispaninc.com [multispaninc.com]
- 26. youtube.com [youtube.com]
- 27. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 6-(benzyloxy)-1H-indole-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
6-(benzyloxy)-1H-indole-3-carboxylic acid is a synthetic molecule featuring a core indole-3-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry. The strategic placement of a benzyloxy group at the 6-position of the indole ring presents a unique opportunity for novel therapeutic applications. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, drawing upon structure-activity relationships of analogous molecules. We delve into hypothesized targets in oncology, neurodegenerative disorders, and inflammatory conditions, presenting the scientific rationale and detailed experimental workflows for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising molecule.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] From the anti-cancer properties of vinca alkaloids to the anti-inflammatory effects of indomethacin, the versatility of the indole ring system is well-established.[4][5] The therapeutic potential of indole derivatives is often dictated by the nature and position of their substituents.
This compound combines three key pharmacophoric elements: the indole core, the carboxylic acid at the 3-position, and a benzyloxy substituent at the 6-position. The indole-3-carboxylic acid moiety itself is a known bioactive entity, with derivatives showing activities ranging from enhancing the efficacy of chemotherapeutics to acting as receptor antagonists.[6][7][8] The introduction of a benzyloxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets, often conferring neuroprotective or enzyme-inhibitory properties.[9][10][11]
This guide will therefore explore the potential therapeutic landscape of this compound by dissecting the known activities of its constituent parts and proposing a roadmap for experimental validation.
Potential Therapeutic Targets in Oncology
The indole scaffold is a cornerstone in the development of anti-cancer agents.[5][12][13] Derivatives of indole-3-carbinol and indole-3-carboxylic acid have demonstrated pleiotropic anti-cancer effects, impacting cell proliferation, survival, and metastasis through the modulation of multiple signaling pathways.[13][14]
Hypothesized Oncology Targets
Based on the activities of structurally related indole compounds, we hypothesize that this compound may target the following key players in cancer biology:
-
Tubulin: Many indole derivatives are known to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[4][12]
-
Survivin and other Inhibitors of Apoptosis Proteins (IAPs): Survivin is a key IAP that is overexpressed in many cancers. Indole analogs have been identified as effective survivin inhibitors.[15]
-
Bcl-2 Family Proteins: The anti-apoptotic proteins Bcl-2 and Mcl-1 are critical for cancer cell survival. Indole derivatives have been shown to inhibit these proteins, promoting apoptosis.[4]
-
Kinases: Various kinases are crucial for cancer cell signaling and proliferation. 6-substituted indoles have been identified as inhibitors of kinases like Haspin.[16]
-
DNA Topoisomerase I: This enzyme is a validated target for cancer therapy. 6-substituted indolizinoquinolinediones have been shown to be catalytic inhibitors of Topoisomerase I.[17]
Rationale for Target Selection
The indole-3-carboxylic acid core provides a rigid scaffold for interaction with protein binding sites. The benzyloxy group at the 6-position can enhance binding affinity through hydrophobic and π-stacking interactions within the binding pockets of targets like tubulin and kinase ATP-binding sites. Furthermore, the carboxylic acid moiety can form crucial hydrogen bonds with key residues in the active sites of enzymes or the binding grooves of protein-protein interactions.
Experimental Validation Workflow: Oncology
A systematic approach is required to validate these hypothesized targets.
| Assay Type | Target | Experimental Protocol | Expected Outcome |
| Cell Proliferation Assay | General Cytotoxicity | Treat a panel of cancer cell lines (e.g., MCF-7, HCT116, HepG2) with increasing concentrations of the compound for 48-72 hours. Assess cell viability using an MTT or CellTiter-Glo assay. | Dose-dependent decrease in cell viability, yielding IC50 values. |
| Tubulin Polymerization Assay | Tubulin | Incubate purified tubulin with the compound and monitor the change in turbidity or fluorescence of a reporter dye to assess the rate and extent of microtubule formation. | Inhibition of tubulin polymerization compared to a positive control like colchicine. |
| Apoptosis Assays | Survivin, Bcl-2 family | Treat cancer cells with the compound and assess apoptosis via Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for cleaved caspase-3 and PARP. | Increased percentage of apoptotic cells and cleavage of apoptotic markers. |
| Kinase Inhibition Assay | Kinases (e.g., Haspin) | Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo) with recombinant kinase, substrate, and ATP. Measure the inhibition of kinase activity in the presence of the compound. | Dose-dependent inhibition of kinase activity, allowing for IC50 determination. |
| Topoisomerase I Relaxation Assay | DNA Topoisomerase I | Incubate supercoiled plasmid DNA with Topoisomerase I in the presence and absence of the compound. Analyze the conversion of supercoiled to relaxed DNA by agarose gel electrophoresis. | Inhibition of DNA relaxation, indicating Topoisomerase I inhibition. |
Positive hits from in vitro assays should be further validated in cellular and animal models. This includes Western blot analysis to confirm target engagement in cells, and xenograft models in immunocompromised mice to assess in vivo anti-tumor efficacy.
Signaling Pathway Visualization
Caption: Hypothesized anti-cancer mechanisms.
Potential Therapeutic Targets in Neurological Disorders
The blood-brain barrier permeability and neuroprotective effects of certain benzyloxy-substituted molecules suggest a potential role for this compound in treating neurological disorders.[9][10]
Hypothesized Neurology Targets
-
Monoamine Oxidase B (MAO-B): Benzyloxy-substituted small molecules are known inhibitors of MAO-B, an enzyme implicated in Parkinson's disease.[10][18]
-
PSD95-nNOS Interaction: Disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) is a neuroprotective strategy in ischemic stroke. Benzyloxy benzamide derivatives have shown efficacy in this area.[9]
-
Nitric Oxide Synthase (NOS): 1,6-disubstituted indole derivatives have been identified as selective inhibitors of human neuronal NOS.[19]
-
Voltage-gated Sodium Channels: The benzyloxyphenyl pharmacophore has been shown to promote the slow inactivation of voltage-gated sodium channels, a mechanism relevant to anticonvulsant activity.[20]
Rationale for Target Selection
The benzyloxy group can facilitate entry into the central nervous system. The indole ring is structurally similar to neurotransmitters like serotonin, suggesting potential interactions with neurological targets. The carboxylic acid can engage in polar interactions with enzyme active sites or protein interfaces.
Experimental Validation Workflow: Neurology
| Assay Type | Target | Experimental Protocol | Expected Outcome |
| MAO-B Inhibition Assay | MAO-B | Use a commercially available MAO-Glo assay with recombinant human MAO-B. Measure the inhibition of MAO-B activity in the presence of the compound. | Dose-dependent inhibition of MAO-B, providing an IC50 value. |
| Co-immunoprecipitation | PSD95-nNOS Interaction | In neuronal cell lysates, immunoprecipitate PSD95 and perform Western blotting for nNOS to assess their interaction in the presence and absence of the compound. | Reduced co-immunoprecipitation of nNOS with PSD95. |
| NOS Inhibition Assay | nNOS | Utilize a Griess assay to measure nitrite production from L-arginine by recombinant nNOS in the presence of the compound. | Decreased nitrite production, indicating nNOS inhibition. |
| Electrophysiology | Sodium Channels | Perform whole-cell patch-clamp recordings on cultured neurons or cells expressing specific sodium channel subtypes. Assess the effect of the compound on channel gating properties, particularly slow inactivation. | Enhancement of slow inactivation of sodium channels. |
Neuroprotective effects can be assessed in cellular models of neurotoxicity (e.g., 6-OHDA or rotenone-treated PC12 cells for Parkinson's disease models).[10] In vivo efficacy can be evaluated in animal models of stroke (e.g., middle cerebral artery occlusion) or epilepsy.[9]
Experimental Workflow Diagram
Caption: Neurology target validation workflow.
Potential Therapeutic Targets in Inflammatory Diseases
Indole derivatives have well-documented anti-inflammatory properties, and this activity can be harnessed for the treatment of various inflammatory conditions.[2][4]
Hypothesized Anti-inflammatory Targets
-
Cyclooxygenase-2 (COX-2): Indole-containing compounds like indomethacin are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[4]
-
NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Indole-3-carbinol has been shown to modulate this pathway.[4][13]
-
Angiotensin II Receptor 1 (AT1): Antagonism of the AT1 receptor can have anti-inflammatory effects beyond its antihypertensive action. Indole-3-carboxylic acid derivatives have been developed as AT1 antagonists.[7]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1): CysLT1 is a key receptor in the pathophysiology of asthma and allergic rhinitis. 3-substituted indole-2-carboxylic acid derivatives are potent and selective CysLT1 antagonists.[21]
Rationale for Target Selection
The structural features of this compound are conducive to interactions with the active sites of inflammatory enzymes and receptors. The benzyloxy group can occupy hydrophobic pockets, while the indole and carboxylic acid moieties can form specific hydrogen bonds and ionic interactions.
Experimental Validation Workflow: Inflammation
| Assay Type | Target | Experimental Protocol | Expected Outcome |
| COX-2 Inhibition Assay | COX-2 | Use a commercially available COX-2 inhibitor screening assay to measure the inhibition of prostaglandin production in the presence of the compound. | Dose-dependent inhibition of COX-2 activity. |
| NF-κB Reporter Assay | NF-κB Pathway | Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid. Stimulate the cells with TNF-α in the presence of the compound and measure luciferase activity. | Reduced luciferase activity, indicating inhibition of NF-κB signaling. |
| Receptor Binding Assay | AT1 Receptor | Perform a radioligand binding assay using cell membranes expressing the AT1 receptor and a radiolabeled ligand (e.g., [125I]-angiotensin II) to determine the compound's binding affinity.[7] | Displacement of the radioligand, allowing for the calculation of Ki. |
| Calcium Mobilization Assay | CysLT1 Receptor | In cells expressing the CysLT1 receptor, measure the intracellular calcium mobilization in response to a CysLT1 agonist (e.g., LTD4) in the presence of the compound. | Inhibition of agonist-induced calcium flux. |
Promising compounds can be tested in animal models of inflammation, such as carrageenan-induced paw edema in rats for general inflammation, or ovalbumin-induced airway inflammation in mice for asthma.
Conclusion and Future Directions
This compound represents a molecule with significant therapeutic potential across multiple disease areas. By leveraging the known pharmacology of its structural components, we have proposed a rational set of potential targets in oncology, neurology, and inflammatory diseases. The experimental workflows outlined in this guide provide a clear and systematic path for the scientific community to validate these hypotheses. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be crucial in its journey from a promising chemical entity to a potential therapeutic agent.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. | Semantic Scholar [semanticscholar.org]
- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indole-3-Carboxylic Acid Compounds: From Synthesis to Therapeutic Applications
Introduction: The Privileged Scaffold of Indole-3-Carboxylic Acid
The indole ring system is a cornerstone of medicinal chemistry, recognized as a 'privileged structure' due to its prevalence in a wide array of natural products and FDA-approved drugs.[1] At the heart of this chemical family lies indole-3-carboxylic acid (I3C), a versatile scaffold that serves as a foundational building block for the synthesis of novel therapeutic agents. As a metabolite of tryptophan, I3C and its derivatives are endogenous to biological systems, offering a unique starting point for drug design with inherent biocompatibility.[2][3][4] This guide provides an in-depth exploration of indole-3-carboxylic acid compounds, navigating from their synthetic pathways to their diverse and potent biological activities. We will delve into the causality behind experimental choices, present validated protocols, and explore the structure-activity relationships that govern their therapeutic potential in oncology, virology, inflammation, and beyond.
Part 1: Synthesis of the Indole-3-Carboxylic Acid Core and Its Derivatives
The functionalization of the indole core is pivotal for tuning its pharmacological properties. The carboxylic acid group at the C3 position is a particularly versatile handle for chemical modifications, such as esterification and amidation, which allows for the generation of large libraries of derivatives for biological screening.[5] A multitude of synthetic strategies have been developed to construct the I3C scaffold and its analogues, each with distinct advantages in terms of efficiency, safety, and substrate scope.
Key Synthetic Methodologies
Modern organic synthesis offers several robust pathways to I3C derivatives:
-
Copper-Catalyzed Intramolecular Amination: An efficient method for creating N-substituted I3C derivatives involves the copper(I)-catalyzed intramolecular C-N bond formation. This approach is notable for its mild reaction conditions and applicability to both primary alkyl and aryl amines.[6]
-
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for I3C synthesis. One strategy involves the intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a reliable route to indole-3-carboxylic acid esters.[7] More advanced one-pot strategies can achieve a tandem nucleophilic substitution and amination, streamlining the synthesis process.[8]
-
From Isatin Derivatives: A novel and operationally simple method involves a one-pot cascade synthesis from isatin derivatives. This process is noteworthy for its use of readily available starting materials and avoidance of harsh reducing agents or transition metals, making it cost-effective and scalable.[9]
-
Hydrolysis of Precursors: A straightforward method involves the hydrolysis of precursors like 3-trichloroacetyl indole. This reaction, typically carried out with a strong base like potassium hydroxide in methanol, offers a high yield of the final I3C product.[10]
Experimental Protocol: One-Pot Synthesis from Isatin Derivative
This protocol describes a cost-effective and operationally simple method for preparing I3C derivatives from isatins, highlighting a modern approach to this valuable scaffold.[9]
Objective: To synthesize an Indole-3-Carboxylic Acid (ICA) derivative in one step from a substituted isatin.
Materials:
-
Substituted Isatin derivative
-
Appropriate nucleophile (e.g., amine, alcohol)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isatin derivative (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the base (2.0 eq) to the solution, followed by the slow addition of the nucleophile (1.2 eq).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the ring-opening and subsequent cyclization-decarboxylation cascade.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and acidify the mixture with a suitable acid (e.g., 2M HCl) to a pH of 3-4.[11][12]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure I3C derivative.
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of bioactive I3C derivatives.
Part 2: Therapeutic Applications and Biological Activities
The structural versatility of the I3C scaffold translates into a remarkable breadth of biological activities. By modifying the core at various positions, researchers can fine-tune the molecule's properties to target diverse biological pathways with high specificity.
Anticancer Activity
I3C derivatives have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and survival.[13][14]
-
Mechanism of Action:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes crucial for cancer cell proliferation, such as tryptophan dioxygenase (TDO), which is implicated in immune suppression within the tumor microenvironment.[1]
-
Induction of Senescence: I3C itself has been shown to enhance the anticancer potency of conventional chemotherapy drugs like doxorubicin (DOX). It achieves this by amplifying DOX-induced cellular senescence, leading to cell cycle arrest and inhibition of proliferation in colorectal cancer cells.[2][15]
-
Apoptosis and Cell Cycle Arrest: The related compound, indole-3-carbinol (I3C), induces apoptosis and G1 cell cycle arrest in various cancer cell lines, including breast and colon cancer.[16]
-
Bcl-2/Mcl-1 Dual Inhibition: Specifically designed I3C-based derivatives can act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[17]
-
-
Quantitative Data: Anticancer Potency
| Compound/Derivative | Cell Line | Activity Type | Potency (µM) | Reference |
| Indole-3-acrylic acid conjugate (7j) | Leukemia Sub-panel | GI₅₀ | 0.03 - 0.30 | [18] |
| Indole-3-carboxylic acid conjugate (7k) | Leukemia Sub-panel | GI₅₀ | 0.04 - 0.28 | [18] |
| Indole-3-carboxylic acid conjugate (7a) | Breast Cancer Sub-panel | GI₅₀ | <0.01 - 0.30 | [18] |
| Bcl-2/Mcl-1 Inhibitor (Cmpd 17) | Bcl-2 Protein | Kᵢ | 0.26 | [17] |
| Bcl-2/Mcl-1 Inhibitor (Cmpd 17) | Mcl-1 Protein | Kᵢ | 0.072 | [17] |
-
Experimental Protocol: Cell Viability (CCK-8) Assay
Objective: To determine the effect of an I3C derivative on the proliferation of cancer cells.[15]
Materials:
-
LS180 colorectal cancer cells (or other relevant cell line)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS
-
I3C derivative and/or Doxorubicin (DOX)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LS180 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment. The choice of this initial density ensures cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: Treat the cells with varying concentrations of the I3C derivative, a positive control (e.g., DOX), or a combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C. The CCK-8 reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is directly proportional to the number of living cells.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control group. The data can be used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualization: I3C Enhancing Doxorubicin-Induced Senescence
Caption: I3C enhances DOX-induced senescence to inhibit tumor growth.
Antiviral Activity
The I3C scaffold has shown significant promise in the development of antiviral agents, particularly in the context of the SARS-CoV-2 pandemic.
-
Mechanism of Action:
-
Replication Inhibition: A water-soluble derivative of 5-methoxyindole-3-carboxylic acid was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM.[19][20]
-
Inhibition of Syncytium Formation: This same compound also suppressed the formation of syncytia (large, multinucleated cells) induced by the SARS-CoV-2 spike protein by 89%, a critical step in viral pathogenesis.[19][20]
-
Interferon Induction: The compound exhibited interferon-inducing activity, suggesting it can stimulate the host's innate immune response against the virus.[19][20]
-
Broad Applicability: The related indole-3-carbinol (I3C) also demonstrated direct anti-SARS-CoV-2 replication activity, effective against multiple variants including Omicron.[21][22]
-
-
Quantitative Data: Anti-SARS-CoV-2 Activity
| Compound | Virus | IC₅₀ | Selectivity Index (SI) | Reference |
| 6-bromo-5-methoxy-1-methyl-etc. | SARS-CoV-2 | 1.06 µg/mL | 78.6 | [19][20] |
| Indole-3-carbinol (I3C) | SARS-CoV-2 | 16.67 µM (Effective Conc.) | N/A | [21][22] |
-
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction)
Objective: To evaluate the antiviral activity of an I3C derivative against SARS-CoV-2 by measuring the reduction of viral-induced cytopathic effect (CPE).[22]
Materials:
-
VeroE6 cells
-
SARS-CoV-2 virus stock
-
I3C derivative
-
96-well plates
-
Cell culture medium
-
Crystal Violet staining solution
Procedure:
-
Cell Culture: Seed VeroE6 cells in 96-well plates and grow to confluence. VeroE6 cells are highly susceptible to SARS-CoV-2 infection and reliably show CPE, making them a standard model.
-
Compound Dilution: Prepare serial dilutions of the I3C derivative in cell culture medium.
-
Infection Protocol (Post-treatment): Infect the confluent cell monolayers with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.001.
-
Treatment: One hour after infection, remove the virus inoculum and add the medium containing the different concentrations of the I3C derivative.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
CPE Evaluation: After incubation, visually inspect the wells for viral-induced CPE under a microscope.
-
Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain the remaining adherent cells with 0.5% Crystal Violet solution. The intensity of the stain is proportional to the number of viable cells.
-
Quantification: Elute the dye and measure the optical density (OD) at 570 nm. The IC₅₀ is calculated as the compound concentration required to inhibit CPE by 50% compared to the virus control.
Anti-inflammatory and Other Therapeutic Activities
The regulatory effects of I3C compounds on the immune system and other physiological processes underscore their potential for treating a wide range of chronic diseases.
-
Anti-inflammatory Mechanisms:
-
NLRP3 Inflammasome Inhibition: Indole derivatives, including indole-3-carboxaldehyde, can inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation. This action reduces the production of pro-inflammatory cytokines and can protect against intestinal inflammation.[23]
-
TRIF-Dependent Pathway Modulation: Indole-3-carbinol has been shown to attenuate the production of pro-inflammatory mediators like NO, IL-6, and IL-1β by blocking the TRIF-dependent signaling pathway in macrophages.[24]
-
Prostaglandin Synthesis Inhibition: Benzo[g]indol-3-carboxylates are potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE₂.[25]
-
-
Antihypertensive Activity:
-
Angiotensin II Receptor Antagonism: Novel I3C derivatives have been designed as potent antagonists of the angiotensin II receptor 1 (AT1). In spontaneously hypertensive rats, oral administration of these compounds led to a significant and sustained decrease in blood pressure, outperforming the established drug losartan.[26]
-
-
CNS Disorders:
-
The 5-methoxy-3-indolecarboxylic acid structure is being explored for treatments of CNS disorders like depression and Alzheimer's disease. Modifications can lead to compounds that act as selective serotonin reuptake inhibitors (SSRIs) or target enzymes like BACE-1.[1]
-
-
Visualization: I3C Derivative Inhibiting NLRP3 Inflammasome
Caption: I3C derivatives can inhibit NLRP3 inflammasome activation.
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of I3C derivatives and their biological activity is crucial for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects.
-
Key SAR Insights:
-
5-HT₂C Receptor Antagonists: In a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, high affinity and selectivity for the 5-HT₂C receptor were achieved. The specific substitutions on the pyridine ring were found to be critical for potency.[27]
-
Phospholipase A₂ Inhibitors: For 3-acylindole-2-carboxylic acids, inhibitory potency against cytosolic phospholipase A₂ was optimal when the acyl residue at position 3 had a chain length of 12 or more carbons. Furthermore, introducing a carboxylic acid moiety at the omega-position of a long alkyl chain at position 1 significantly increased potency.[28]
-
Herbicidal Activity: For α-substituted I3C derivatives acting as TIR1 antagonists, the nature and position of substituents on the indole ring and the side chain significantly influence their herbicidal activity against different weed species.[11][12]
-
-
Visualization: Key SAR Modifications on the I3C Scaffold
Caption: Key positions on the I3C scaffold for SAR modification.
Conclusion and Future Perspectives
Indole-3-carboxylic acid and its derivatives represent a profoundly important and versatile class of molecules in drug discovery and development. Their inherent biological relevance, coupled with their synthetic tractability, provides a robust platform for generating novel therapeutic agents. The diverse mechanisms of action, spanning enzyme inhibition, modulation of protein-protein interactions, and regulation of inflammatory pathways, highlight their potential to address complex multifactorial diseases.
Future research will likely focus on leveraging computational methods for more predictive in silico design of I3C derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel delivery systems may further enhance the therapeutic index of these compounds. As our understanding of the intricate signaling networks that govern disease deepens, the I3C scaffold will undoubtedly remain a privileged and fruitful starting point for the development of next-generation medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Indole-3-Carboxylic Acid - ZELLX® [zellx.de]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-carbinol: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 20. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of benzyloxy-substituted indoles
An In-depth Technical Guide to the Discovery and History of Benzyloxy-Substituted Indoles
Abstract
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a benzyloxy substituent onto this heterocyclic framework imparts unique physicochemical properties, enhancing biological activity and providing a versatile handle for further synthetic manipulation. This guide provides a comprehensive exploration of the discovery and historical development of benzyloxy-substituted indoles. We will traverse the evolution of synthetic methodologies, from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions, offering mechanistic insights and field-proven protocols. Furthermore, this document will illuminate the critical role of these compounds in drug discovery, with a focus on their applications as serotonin receptor ligands, antiviral agents, and anticancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of profound importance in the chemical and biological sciences.[1][2] Its presence in the essential amino acid tryptophan makes it a fundamental building block in peptides and proteins.[1] Derivatives of indole are ubiquitous in nature and form the basis for a multitude of pharmaceuticals approved to treat conditions ranging from migraines to cancer.[2] The benzyloxy substituent, a benzyl ether group, serves a dual purpose. In synthesis, it is an effective protecting group for a hydroxyl functionality. In medicinal chemistry, the benzyl group can engage in crucial binding interactions within target proteins, such as π-stacking, enhancing the compound's pharmacological profile.[3] Consequently, benzyloxy-substituted indoles have become highly valuable intermediates and target molecules in the pursuit of novel therapeutics.[4][5][6][7]
Historical Perspective and the Dawn of Synthesis
The journey into indole chemistry began in 1883 with Emil Fischer's landmark discovery of a method to synthesize the indole nucleus from arylhydrazines and carbonyl compounds.[8][9] This reaction, now famously known as the Fischer indole synthesis, remains a cornerstone of heterocyclic chemistry.[8][9] The synthesis of hydroxylated indoles, however, presented significant challenges. The first preparation of a benzyloxy-substituted indole, specifically 4-benzyloxyindole, was accomplished via the Reissert method. This multi-step process involved the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, followed by reductive cyclization and decarboxylation, albeit in modest overall yield.[10] This initial synthesis highlighted the need for more efficient and versatile methods to access this valuable scaffold.
The Evolution of Synthetic Methodologies
The demand for benzyloxy-substituted indoles in drug discovery has driven the development of numerous synthetic strategies. These can be broadly categorized into classical methods and modern transition-metal-catalyzed reactions.
Classical Approach: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely applicable method for constructing the indole core.[8][9] The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[8][11]
Mechanism: The reaction is initiated by the formation of a phenylhydrazone from the condensation of a benzyloxy-substituted phenylhydrazine and a carbonyl compound. The hydrazone then tautomerizes to its enamine form. Following protonation, a critical[5][5]-sigmatropic rearrangement occurs, forming a new carbon-carbon bond and establishing the indole framework. The resulting diimine intermediate cyclizes to form an aminal, which then eliminates ammonia under the acidic conditions to yield the final aromatic indole.[8]
.dot
Caption: Key steps of the Fischer indole synthesis.
Protocol 1: General Procedure for Fischer Indole Synthesis of 5-Benzyloxy-2-methylindole
-
Hydrazone Formation: To a solution of (4-(benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.
-
Cyclization: Add a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the reaction mixture.[8]
-
Heat the mixture to reflux (typically 80-150 °C) for 2-12 hours. The reaction progress should be monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-benzyloxy-2-methylindole.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways for bond formation.
Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[12][13] It provides a powerful route to 2-substituted indoles. The reaction mechanism is thought to proceed via an initial aminopalladation of the olefin followed by β-hydride elimination and subsequent tautomerization.[13]
Larock Indole Synthesis: Discovered by Richard C. Larock in 1991, this reaction enables the synthesis of 2,3-disubstituted indoles through a palladium-catalyzed annulation of o-iodoanilines and disubstituted alkynes.[14] The reaction is highly regioselective, with the sterically bulkier substituent of the alkyne typically ending up at the 2-position of the indole. The catalytic cycle involves oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by alkyne insertion, intramolecular amination, and reductive elimination to regenerate the catalyst.[14]
.dot
Caption: Workflow for a Larock indole synthesis.
Buchwald-Hartwig and Ullmann Couplings: These cross-coupling reactions are powerful tools for forming the key C-N bond in the indole scaffold. While not direct indole-forming reactions themselves, they are instrumental in preparing the necessary aniline precursors for other cyclization methods. For instance, a benzyloxy-substituted aryl halide can be coupled with an amine under palladium (Buchwald-Hartwig) or copper (Ullmann) catalysis to generate a precursor for a subsequent cyclization step.
Table 1: Comparison of Key Synthetic Methodologies
| Method | Starting Materials | Catalyst/Reagent | Key Features |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | Robust, widely used, classic method.[8][9] |
| Hegedus Synthesis | o-Alkenyl Aniline | Stoichiometric Pd(II) | Oxidative cyclization, good for 2-substituted indoles.[12][13] |
| Larock Synthesis | o-Iodoaniline, Alkyne | Pd(0) Catalyst | One-pot, forms 2,3-disubstituted indoles, regioselective.[14] |
| Benzyne-Fischer | N-Tosyl Hydrazone, Aryne Precursor | Lewis Acid | Transition-metal-free, one-pot N-arylation and cyclization.[15] |
Applications in Drug Discovery and Medicinal Chemistry
The benzyloxy-indole scaffold is a privileged structure found in a wide array of biologically active molecules. Its unique combination of a rigid aromatic core and a flexible benzyloxy group allows for potent and selective interactions with various biological targets.
Serotonin (5-HT) Receptor Ligands
The serotonergic system is a major target for drugs treating neurological and psychiatric disorders. Benzyloxy-substituted indoles are key components in many potent serotonin receptor ligands.[6] For example, 5-benzyloxyindole derivatives have been investigated for their affinity towards various serotonin receptors, playing a role in the development of antidepressants and anxiolytics.[6][16][17] The benzyloxy group can occupy hydrophobic pockets in the receptor binding site, contributing significantly to binding affinity.
Antiviral Agents
The indole nucleus is a versatile scaffold for the development of antiviral drugs.[1][18] Researchers have synthesized and evaluated series of benzyloxy-indole derivatives for broad-spectrum antiviral activity against viruses such as influenza, herpes simplex virus (HSV-1), and Coxsackie virus (Cox B3).[18] More recently, N-benzyl indole derivatives have been identified as inhibitors of the SARS-CoV-2 nsp13 helicase, an essential enzyme for viral replication, highlighting the contemporary relevance of this scaffold in combating global health threats.[19]
Anticancer Therapeutics
Benzyloxy-indoles have also emerged as promising candidates in oncology.[4][20] For instance, 2-(ortho-substituted benzyl)-indole derivatives have been discovered as potent agonists of the Retinoid-related Orphan Receptor gamma (RORγ).[20][21] Agonism of RORγ can promote an anti-tumor immune response, offering a novel immunotherapeutic strategy for treating cancers like colorectal cancer.[20][21] Additionally, 4-benzyloxyindole is used as a building block in the synthesis of agents for PET imaging to study cancer apoptosis.[5]
Other Therapeutic Areas
The versatility of the benzyloxy-indole core extends to other disease areas.
-
MAO Inhibitors: Small molecules bearing a benzyloxy substituent have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and depression.[3]
-
Dopamine Receptor Antagonists: Benzyloxy piperidine-based indole derivatives have been characterized as dopamine D4 receptor antagonists, with potential applications in treating schizophrenia.[22]
.dot
References
- 1. chemijournal.com [chemijournal.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. CAS 1215-59-4: 5-Benzyloxyindole | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hegedus-Indolsynthese – Wikipedia [de.wikipedia.org]
- 14. Larock-Indolsynthese – Wikipedia [de.wikipedia.org]
- 15. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 16. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis Protocol for 6-(Benzyloxy)-1H-indole-3-carboxylic Acid
Abstract
This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 6-(benzyloxy)-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis commences with the Vilsmeier-Haack formylation of commercially available 6-(benzyloxy)-1H-indole to produce the key intermediate, 6-(benzyloxy)-1H-indole-3-carboxaldehyde. Subsequent mild oxidation of the aldehyde via a Pinnick oxidation affords the target carboxylic acid in high yield and purity. This guide offers in-depth procedural details, mechanistic insights, and expert commentary on the rationale behind key experimental steps, ensuring reproducibility and safety.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, indole-3-carboxylic acid derivatives are crucial intermediates in the development of novel therapeutics, including transport inhibitor response 1 (TIR1) antagonists. The title compound, this compound, incorporates a benzyl ether protecting group at the 6-position, allowing for selective functionalization at other positions of the indole ring before potential deprotection to reveal a versatile hydroxyl group.
The synthetic strategy outlined herein is a robust and efficient two-step sequence designed for both laboratory and scale-up applications.
The synthesis pathway involves:
-
Step A: Vilsmeier-Haack Formylation. An electrophilic aromatic substitution reaction on the electron-rich 6-(benzyloxy)-1H-indole to introduce a formyl (-CHO) group at the C3 position, the most nucleophilic site. This classic reaction utilizes a pre-formed Vilsmeier reagent from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
-
Step B: Pinnick Oxidation. A highly selective and mild oxidation of the resulting 6-(benzyloxy)-1H-indole-3-carboxaldehyde to the corresponding carboxylic acid. The Pinnick oxidation is renowned for its tolerance of various functional groups, making it ideal for this substrate as it avoids oxidation of the indole ring or cleavage of the benzyl ether.[4][5]
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role | Supplier Notes |
| 6-(Benzyloxy)-1H-indole | 223.27 | Starting Material | Commercially available |
| N,N-Dimethylformamide (DMF) | 73.09 | Reagent / Solvent | Anhydrous grade recommended |
| Phosphoryl chloride (POCl₃) | 153.33 | Reagent | Freshly distilled or new bottle |
| Sodium hydroxide (NaOH) | 40.00 | Base (Workup) | Pellets or solution |
| Sodium chlorite (NaClO₂) | 90.44 | Oxidant | Technical grade (e.g., 80%) is suitable |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | Buffer | Anhydrous or monohydrate |
| 2-Methyl-2-butene | 70.13 | Scavenger | Reagent grade |
| tert-Butanol (t-BuOH) | 74.12 | Solvent | Reagent grade |
| Ethyl acetate (EtOAc) | 88.11 | Extraction Solvent | Reagent grade |
| Hexanes | - | Recrystallization | Reagent grade |
| Deionized Water | 18.02 | Solvent / Workup | - |
Safety Precaution: Phosphoryl chloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 6-(Benzyloxy)-1H-indole-3-carboxaldehyde
This procedure is adapted from established Vilsmeier-Haack formylation protocols.[3][6][7]
-
Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N,N-dimethylformamide (DMF, 3.0 mL per 1.0 g of indole). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.25 eq.) dropwise via the dropping funnel over 1 hour.
-
Expert Insight: This addition is highly exothermic. Maintaining a temperature below 5 °C is critical to prevent uncontrolled reaction and degradation of the Vilsmeier reagent. The formation of the electrophilic chloroiminium salt (Vilsmeier reagent) is the key first step.[8]
-
-
Indole Addition: After the addition is complete, add a solution of 6-(benzyloxy)-1H-indole (1.0 eq.) in DMF (2.0 mL per 1.0 g of indole) dropwise, keeping the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Prepare a separate flask containing a vigorously stirred aqueous solution of sodium hydroxide (20% w/v). Cool this basic solution to ~5 °C.
-
Slowly and carefully pour the reaction mixture into the cold sodium hydroxide solution.
-
Expert Insight: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde. The process is exothermic and requires careful control of the addition rate to keep the temperature between 20-30 °C. A beige or tan solid should precipitate.
-
-
Heat the resulting slurry to 90 °C for 15-20 minutes to facilitate the removal of any residual dimethylamine.
-
Cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (2 x 50 mL) to remove inorganic salts.
-
Dry the product in a vacuum oven at 50 °C to a constant weight. The resulting 6-(benzyloxy)-1H-indole-3-carboxaldehyde is typically obtained as a tan solid and is often pure enough for the next step.[1]
Part B: Synthesis of this compound
This procedure employs a Pinnick oxidation, known for its high selectivity for aldehydes.[4][9]
-
Dissolution: In a round-bottom flask, dissolve the 6-(benzyloxy)-1H-indole-3-carboxaldehyde (1.0 eq.) from Part A in a 2:1 mixture of tert-butanol (t-BuOH) and water (e.g., 30 mL t-BuOH and 15 mL water per 1.0 g of aldehyde).
-
Reagent Addition: To the stirred solution at room temperature, add 2-methyl-2-butene (5.0 eq.) followed by sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq.).
-
Expert Insight: The NaH₂PO₄ acts as a buffer to maintain a mild acidic pH, which is optimal for the formation of the active oxidant, chlorous acid (HClO₂).[10] The 2-methyl-2-butene is a crucial scavenger. It reacts with and neutralizes the hypochlorous acid (HOCl) byproduct, which could otherwise lead to unwanted side reactions like chlorination of the electron-rich indole ring.[4][9]
-
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, 2.0 eq., assuming 80% purity) in water (5 mL per 1.0 g) and add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.
-
Workup and Isolation: Upon completion, cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant.
-
Adjust the pH of the solution to ~2-3 with 2M hydrochloric acid (HCl). The product, being a carboxylic acid, will precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a pure solid.
Workflow and Mechanistic Discussion
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Mechanistic Rationale
-
Vilsmeier-Haack Reaction: DMF, a substituted amide, acts as a nucleophile attacking the electrophilic phosphorus atom of POCl₃. This initiates a cascade that forms the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. The electron-rich indole C3 position then attacks this electrophile. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during the basic workup yields the final aldehyde product.[3][8]
-
Pinnick Oxidation: Under the buffered acidic conditions, sodium chlorite is protonated to form chlorous acid (HClO₂). The aldehyde carbonyl is attacked by the chlorous acid. The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton to a chlorine-bound oxygen and releasing hypochlorous acid (HOCl), thereby forming the carboxylic acid.[4][5][9] The high selectivity arises because aldehydes are significantly more electrophilic and susceptible to this specific oxidation pathway than other functional groups present in the molecule.
References
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. psiberg.com [psiberg.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
Application Notes & Protocols: The Role of 6-(Benzyloxy)-1H-indole-3-carboxylic Acid in Modern Medicinal Chemistry
I. Introduction: Unpacking a Privileged Scaffold
In the landscape of medicinal chemistry, indole-based structures represent a "privileged scaffold," a framework that consistently demonstrates activity across a wide range of biological targets. Within this class, 6-(benzyloxy)-1H-indole-3-carboxylic acid stands out as a particularly valuable starting point for drug discovery programs. Its architecture combines three key pharmacophoric elements: the indole ring system, a carboxylic acid at the C3 position, and a benzyloxy substituent at the C6 position. This unique combination makes it an exemplary tool for probing the active sites of enzymes, particularly those involved in immunometabolism and oncology.
This guide provides an in-depth analysis of this molecule, moving from its fundamental properties to its primary application as a scaffold for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. We will explore the causality behind its mechanism, provide field-proven experimental protocols, and discuss strategies for its optimization in a lead discovery context.
II. Physicochemical Profile and Synthetic Strategy
The utility of a chemical scaffold is fundamentally linked to its properties and accessibility. The this compound molecule's functional groups dictate its behavior in both chemical reactions and biological systems.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Predicted Boiling Point | 531.1 ± 35.0 °C | [1] |
| Predicted Density | 1.342 ± 0.06 g/cm³ | [1] |
| Acidity (pKa) | ~4.5 - 5.0 (Estimated for carboxylic acid) | [2] |
Functional Group Rationale:
-
Indole Core: The electron-rich aromatic system serves as a versatile anchor, capable of participating in π-π stacking, hydrophobic, and hydrogen bonding interactions within a protein active site.[3]
-
C3-Carboxylic Acid: This is arguably the most critical group for biological activity. At physiological pH (~7.4), it is deprotonated to a carboxylate, enabling it to form strong, charge-charge interactions and hydrogen bonds with key residues (e.g., Arginine, Lysine) in a target's binding pocket.[2] However, this charged nature is a double-edged sword, as it often limits passive diffusion across biological membranes, a common challenge in drug design.[4][5]
-
C6-Benzyloxy Group: This substituent provides a large, lipophilic handle that can be used to achieve potent and selective binding. It is ideal for occupying deeper, hydrophobic pockets within an active site. The ether linkage is generally stable, and the benzyl group can be readily swapped for other functionalities during Structure-Activity Relationship (SAR) studies.
Protocol 1: General Synthesis of this compound
This protocol outlines a common and reliable method for synthesizing the title compound, starting from commercially available 4-benzyloxyphenylhydrazine. The process involves a Fischer indole synthesis followed by functionalization.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for the target compound.
Materials & Equipment:
-
4-Benzyloxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Acetic acid or polyphosphoric acid (PPA)
-
Ethanol, Tetrahydrofuran (THF), Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Standard reflux and extraction glassware, rotary evaporator, magnetic stirrer
Step-by-Step Procedure:
-
Fischer Indole Synthesis:
-
In a round-bottom flask, dissolve 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: The acidic conditions catalyze the condensation of the hydrazine and pyruvate, followed by a[6][6]-sigmatropic rearrangement to form the stable indole ring system.
-
-
Work-up and Isolation of Ester Intermediate:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
A precipitate of ethyl 6-(benzyloxy)-1H-indole-3-carboxylate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Rationale: The product is insoluble in water, allowing for easy isolation from the acidic reaction medium.
-
-
Saponification (Hydrolysis) of the Ester:
-
Suspend the crude ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC).
-
Rationale: The hydroxide base attacks the electrophilic carbonyl carbon of the ester, leading to its hydrolysis to the corresponding carboxylate salt.
-
-
Final Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The final product, this compound, will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from ethanol/water may be performed for further purification.
-
Rationale: Protonation of the carboxylate salt renders the final carboxylic acid product neutral and insoluble in water, enabling its isolation.
-
III. Primary Application: A Scaffold for IDO1 Inhibition
The indole structure is a natural mimic of tryptophan, the endogenous substrate for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This makes indole derivatives, including our title compound, prime candidates for IDO1 inhibitor development.[7]
Mechanism of Action: Targeting Tumor Immune Evasion
IDO1 is a key immunoregulatory enzyme that has emerged as a major therapeutic target in oncology.[7][8] In the tumor microenvironment, cancer cells often overexpress IDO1 in response to inflammatory signals like interferon-gamma (IFN-γ).[9]
The IDO1 Pathway and Its Inhibition:
-
Tryptophan Depletion: IDO1 catalyzes the first and rate-limiting step of tryptophan catabolism, converting it to N-formylkynurenine, which is then metabolized to kynurenine.[7][8]
-
Immune Cell Starvation: This process depletes the local concentration of tryptophan, an amino acid essential for the proliferation and function of effector T-cells and Natural Killer (NK) cells. This "starvation" leads to their anergy or apoptosis.[10]
-
Immunosuppressive Metabolites: The accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9][10]
-
Inhibition: An inhibitor like this compound competes with tryptophan for the IDO1 active site. Its indole core mimics the substrate, while the C3-carboxylate is believed to coordinate with the heme iron and interact with key polar residues, effectively blocking the enzyme's catalytic activity. This restores local tryptophan levels and prevents the production of kynurenine, thereby lifting the brake on the anti-tumor immune response.
Caption: Mechanism of IDO1-mediated immune suppression and its inhibition.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold is a starting point. The following table illustrates hypothetical SAR data to guide optimization.
| Compound | R¹ (Position 1) | R⁶ (Position 6) | IDO1 IC₅₀ (nM) | Permeability Papp (nm/s) | Rationale |
| Parent | H | -OCH₂Ph | 250 | < 1 | Good starting potency but poor permeability due to the free carboxylic acid.[2] |
| Analog 1 | -CH₃ | -OCH₂Ph | 150 | < 1 | N-methylation can improve metabolic stability and sometimes potency. |
| Analog 2 | H | -OCH₂-(4-F-Ph) | 80 | < 1 | Adding electron-withdrawing groups to the benzyl ring can enhance binding via new interactions. |
| Analog 3 | H | -OCH₂Ph | 300 | 15 | Replacing the carboxylic acid with a tetrazole bioisostere maintains the key acidic interaction while significantly improving membrane permeability.[11] |
IV. Key Experimental Protocols
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol uses IFN-γ-stimulated HeLa cells, which reliably express functional IDO1, to measure the potency of test compounds in a cellular context.
Workflow Diagram: Cell-Based Assay
Caption: Workflow for determining cellular IDO1 inhibitory activity.
Materials & Equipment:
-
HeLa cells
-
DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Human Interferon-gamma (IFN-γ)
-
Test compound stock solution in DMSO
-
96-well cell culture plates
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Trichloroacetic acid (TCA)
-
Plate reader (for colorimetric method) or HPLC system
Step-by-Step Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of ~5,000 cells/well in complete DMEM and incubate overnight.
-
IDO1 Induction: Remove the media and replace it with fresh media containing IFN-γ (final concentration 50 ng/mL).
-
Rationale: IFN-γ is the primary cytokine that upregulates the expression of IDO1 in many cell types, including HeLa. This step ensures the target enzyme is present.
-
-
Compound Treatment: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include "vehicle only" (DMSO) and "unstimulated cells" as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Kynurenine Measurement (Colorimetric Method):
-
Carefully collect 100 µL of supernatant from each well.
-
Add 50 µL of 30% TCA to precipitate proteins, and centrifuge the plate.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate in the dark for 10 minutes.
-
Rationale: Ehrlich's reagent reacts specifically with kynurenine to produce a yellow-colored complex, the absorbance of which is proportional to the kynurenine concentration.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance from unstimulated cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Given the known liability of carboxylic acids, assessing membrane permeability early is critical. PAMPA is a rapid, non-cell-based method to predict passive diffusion.
Materials & Equipment:
-
PAMPA plate system (e.g., Millipore, Corning) with a donor plate and an acceptor plate separated by a filter coated with a lipid mixture (e.g., lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Step-by-Step Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Add the test compound to PBS (pH 7.4) in the donor plate wells (final DMSO concentration <1%).
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filter forms a barrier between the two.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established equations that account for the surface area of the filter and the volume of the wells.
V. Conclusion and Future Perspectives
This compound is more than just a catalog chemical; it is a highly tractable and rationally designed scaffold for interrogating important biological targets. Its primary application in the discovery of IDO1 inhibitors highlights the power of structure-based drug design, where mimicking an enzyme's natural substrate is a proven strategy for success.
The key takeaway for medicinal chemists is the balance this scaffold presents: the C3-carboxylic acid is essential for potent target engagement but detrimental to pharmacokinetics. This inherent tension makes it an excellent tool for teaching and applying principles of lead optimization, such as the use of bioisosteres to enhance drug-like properties.[2][11] Future work with this scaffold could involve its incorporation into more advanced modalities like proteolysis-targeting chimeras (PROTACs) to induce IDO1 degradation or its use as a starting point for discovering inhibitors of other tryptophan-metabolizing enzymes.
VI. References
-
J&K Scientific LLC. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6. --INVALID-LINK--
-
Chem-Impex. 6-Benzyloxy-1H-indazole-3-carboxylic acid. --INVALID-LINK--
-
Smolecule. Buy 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid. --INVALID-LINK--
-
Li, F., et al. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. --INVALID-LINK--
-
Munn, D.H. & Mellor, A.L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. --INVALID-LINK--
-
Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. --INVALID-LINK--
-
Ahmad, S.F., et al. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. Pharmaceuticals. --INVALID-LINK--
-
Zhang, H., et al. (2021). Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. Molecules. --INVALID-LINK--
-
Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. --INVALID-LINK--
-
ResearchGate. Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury | Request PDF. --INVALID-LINK--
-
SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. --INVALID-LINK--
-
Li, Y., et al. (2021). Indoleamine 2,3-Dioxygenase 1 Inhibitor-Loaded Nanosheets Enhance CAR-T Cell Function in Esophageal Squamous Cell Carcinoma. Frontiers in Immunology. --INVALID-LINK--
-
WuXi AppTec. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. --INVALID-LINK--
-
Lee, J., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs. --INVALID-LINK--
-
Cameron, K.O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1- hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. --INVALID-LINK--
-
Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. --INVALID-LINK--
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. --INVALID-LINK--
-
Horgan, C. & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. --INVALID-LINK--
-
Witulski, B., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Scott, M.D., et al. (2016). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
ChemicalBook. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9. --INVALID-LINK--
References
- 1. 6-Benzyloxy-1H-indole-3-carboxylic acid | 24370-74-9 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. DSpace [cora.ucc.ie]
- 6. Buy 6-Benzyloxy-1-methyl-1H-indole-3-carboxylic acid [smolecule.com]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Indoleamine 2,3-Dioxygenase 1 Inhibitor-Loaded Nanosheets Enhance CAR-T Cell Function in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 11. drughunter.com [drughunter.com]
Application Notes and Protocols: In Vitro Evaluation of 6-(benzyloxy)-1H-indole-3-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This document provides a comprehensive guide for the in vitro evaluation of 6-(benzyloxy)-1H-indole-3-carboxylic acid, a specific derivative with potential applications in oncology and anti-inflammatory research. Drawing upon the well-established biological activities of related indole-3-carboxylic acid derivatives, these application notes present a logical, tiered approach to characterizing the compound's bioactivity.[4][5][6] The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for initial screening, mechanism of action studies, and preliminary safety assessment.
Introduction: The Rationale for Investigation
Indole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] The indole-3-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds that can induce cellular senescence in cancer cells and enhance the efficacy of conventional chemotherapeutics like doxorubicin.[6] Furthermore, modifications to the indole ring are a common strategy to fine-tune biological activity and pharmacokinetic properties.[3][4] The subject of this guide, this compound, features a benzyloxy group at the 6-position, a modification that offers the potential for novel interactions with biological targets.
Given the established anticancer and anti-inflammatory potential of the indole scaffold, a systematic in vitro evaluation of this compound is warranted.[1][7] This document outlines a strategic workflow for this evaluation, beginning with broad-spectrum cytotoxicity screening and progressing to more focused mechanistic assays.
Strategic Workflow for In Vitro Evaluation
The proposed evaluation of this compound follows a tiered approach, designed to efficiently characterize its biological activity profile. This workflow ensures that resources are directed toward the most promising therapeutic avenues.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Phase 1: Initial Screening Protocols
The initial phase is designed to provide a broad overview of the compound's biological activity, identifying potential therapeutic areas for more in-depth investigation.
Protocol: Broad-Spectrum Anticancer Screening
Rationale: To efficiently assess the compound's cytotoxic potential across a diverse range of human cancer cell lines. The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose.
Methodology: MTT Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate]) in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Preliminary Anti-inflammatory Screening
Rationale: To assess the compound's potential to modulate inflammatory responses. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common primary screen for anti-inflammatory activity.
Methodology: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include wells with cells only, cells with LPS only, and cells with a positive control (e.g., Dexamethasone).
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.
Phase 2: Dose-Response and Selectivity
Should the initial screening reveal promising activity, the next phase focuses on quantifying the compound's potency and its selectivity for cancer cells over normal cells.
Protocol: IC₅₀ Determination
Rationale: To accurately determine the concentration of the compound that inhibits 50% of cell viability in the most sensitive cancer cell lines identified in Phase 1.
Methodology: This protocol is an extension of the MTT assay described in section 3.1. A narrower and more granular range of compound concentrations should be used, bracketing the estimated GI₅₀, to generate a more precise dose-response curve.
Protocol: Selectivity Index (SI) Calculation
Rationale: A therapeutically useful anticancer agent should exhibit greater toxicity towards cancer cells than normal cells. The SI provides a quantitative measure of this selectivity.
Methodology:
-
Culture Normal Cells: Culture a non-cancerous cell line (e.g., human fibroblasts like MRC-5 or endothelial cells like HUVECs) using the same conditions as the cancer cell lines.
-
Determine IC₅₀ in Normal Cells: Perform the MTT assay as described above to determine the IC₅₀ of this compound in the normal cell line.
-
Calculate SI: The Selectivity Index is calculated as: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells)
A higher SI value indicates greater selectivity for cancer cells.
Table 1: Hypothetical Dose-Response and Selectivity Data
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| HCT-116 | Colon Cancer | 5.2 | 9.6 |
| MCF-7 | Breast Cancer | 8.9 | 5.6 |
| MRC-5 | Normal Lung Fibroblast | 50.1 | - |
Phase 3: Mechanism of Action (MoA) Studies
This phase aims to elucidate the cellular and molecular mechanisms by which this compound exerts its biological effects. The following protocols are proposed based on the known activities of related indole derivatives.
Protocol: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.
Methodology:
-
Cell Treatment: Treat the selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Caption: Workflow for cell cycle analysis to determine the anti-proliferative mechanism.
Protocol: Apoptosis Induction Assay
Rationale: To determine if the compound induces programmed cell death (apoptosis).
Methodology: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol: Kinase Inhibition Profiling
Rationale: Indole derivatives are known to interact with various protein kinases that play crucial roles in cell signaling and proliferation.[8] A kinase inhibition screen can identify specific molecular targets.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Assay Principle: These services typically utilize in vitro kinase activity assays (e.g., radiometric, fluorescence-based) to measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
-
Data Analysis: The service will provide data on the percentage of inhibition of each kinase at a given compound concentration. "Hits" are typically defined as kinases with >50% inhibition. Follow-up IC₅₀ determinations for the most inhibited kinases are recommended.
Data Interpretation and Next Steps
The culmination of these in vitro assays will provide a comprehensive profile of this compound's biological activity.
-
Anticancer Potential: Significant cytotoxicity in multiple cancer cell lines, a high selectivity index, and evidence of cell cycle arrest and/or apoptosis induction would strongly support its development as an anticancer agent.
-
Anti-inflammatory Potential: Potent inhibition of NO production would suggest further investigation into its effects on other inflammatory mediators (e.g., cytokines) and signaling pathways (e.g., NF-κB).
-
Mechanism of Action: Identification of specific kinase targets would provide a clear direction for further mechanistic studies and potential lead optimization.
Positive results from this in vitro evaluation would justify advancing the compound to more complex studies, including in vivo efficacy models and preliminary ADME/Tox profiling.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Formulation Strategies for 6-(benzyloxy)-1H-indole-3-carboxylic acid in Biological Assays
Abstract
6-(benzyloxy)-1H-indole-3-carboxylic acid is a molecule of interest in drug discovery, belonging to the indole derivative class, which is known for a wide range of biological activities.[1][2][3][4] A significant challenge in obtaining reliable and reproducible data in biological assays with this compound is its inherent low aqueous solubility. This is attributed to its hydrophobic indole and benzyloxy moieties combined with a pH-sensitive carboxylic acid group. Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively formulating this compound for both in vitro and in vivo biological assays. We will explore the physicochemical rationale behind various formulation strategies, from simple solvent-based systems to more complex excipient-based vehicles, ensuring scientific integrity and experimental success.
Physicochemical Profile and Pre-Formulation Considerations
A thorough understanding of the molecule's structure is paramount to designing a successful formulation strategy. The structure of this compound contains three key functional regions that dictate its behavior in solution:
-
Indole Core: A bicyclic aromatic system that is largely hydrophobic and contributes to poor water solubility.
-
Benzyloxy Group: A bulky, non-polar phenylmethoxy group that further increases the molecule's lipophilicity.
-
Carboxylic Acid Group: An ionizable functional group that governs the compound's pH-dependent solubility.
1.1. The Critical Role of pH in Solubility
The carboxylic acid moiety is the most important "handle" for manipulating the solubility of this compound. Like most carboxylic acids, its solubility in aqueous media is highly dependent on the pH of the environment.[5][6]
-
At Acidic to Neutral pH (pH < ~5.0): The carboxylic acid group is protonated (-COOH). In this neutral state, the molecule is highly lipophilic and will exhibit very poor aqueous solubility.
-
At Basic pH (pH > ~6.0): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This ionization introduces a negative charge, dramatically increasing the molecule's polarity and its solubility in water.[7][8]
This pH-dependent behavior is a crucial first consideration. While formulating at a high pH can increase solubility, the biological assay itself must be tolerant of the basic conditions.
1.2. Stability
The indole ring system can be susceptible to oxidation. Therefore, stock solutions should be protected from light and stored at low temperatures (-20°C or -80°C) to minimize degradation.[9] Preparing fresh dilutions for experiments from a frozen stock aliquot is highly recommended.
Protocol: Preparation of a Primary Stock Solution
The first step for any assay is the preparation of a concentrated primary stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds due to its high solubilizing power.[10][11]
Objective: To prepare a high-concentration, stable stock solution for subsequent dilution into assay-specific vehicles.
Materials:
-
This compound (powder)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
High-precision analytical balance
-
Amber glass vials or cryovials
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood or containment area appropriate for handling potent compounds.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., 10-50 mM).
-
Rationale: Creating a high-concentration stock minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or toxicity.[12]
-
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Quality Control (Self-Validation): Visually inspect the solution against a light source. It should be completely clear and free of any visible particulates. If particulates remain, the concentration may be too high for DMSO alone.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber cryovials.
-
Rationale: This prevents repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[9]
-
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and batch number. Store promptly at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Formulation Strategies for Aqueous Biological Assays
Diluting the DMSO stock into an aqueous environment (e.g., cell culture media, buffer) is the most critical step where precipitation can occur. The choice of strategy depends on the required final concentration and the constraints of the biological system.
3.1. Strategy 1: Direct Dilution for In Vitro Assays
This is the simplest method, suitable for many cell-based assays where the final compound concentration is relatively low.
Principle: The DMSO stock is serially diluted to create intermediate concentrations, which are then added to the final assay medium. The key is to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.
Experimental Protocol:
-
Thaw a single-use aliquot of the primary stock solution at room temperature.
-
Perform serial dilutions of the primary stock in 100% DMSO to prepare intermediate stocks.
-
Add a small volume (e.g., 1-5 µL) of the appropriate intermediate stock to the final assay volume (e.g., 1 mL of cell culture medium). Mix immediately and thoroughly by gentle pipetting or swirling.
-
Crucial Control: Prepare a "vehicle control" by adding the exact same volume of 100% DMSO to the assay medium. This is essential to distinguish the compound's effect from any effect of the solvent.
Data Presentation: Dilution Calculation Example
| Primary Stock Conc. | Desired Final Conc. | Final Assay Volume | Final DMSO % | Volume of Stock to Add |
|---|---|---|---|---|
| 10 mM | 10 µM | 1 mL | 0.1% | 1 µL |
| 10 mM | 1 µM | 1 mL | 0.1% | 0.1 µL (use intermediate dilution) |
| 50 mM | 50 µM | 2 mL | 0.1% | 2 µL |
Visualization: The Challenge of Aqueous Dilution When a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous buffer, it can lead to supersaturation and subsequent precipitation, making the compound unavailable for biological interaction.
Caption: Workflow of compound precipitation upon aqueous dilution.
3.2. Strategy 2: Co-solvents and Solubilizing Excipients
For higher required concentrations or for in vivo studies, simple dilution is often insufficient. The use of excipients can dramatically enhance solubility.[13]
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used in combination to increase the solubilizing capacity of the vehicle.[14][15][16]
-
Surfactants: Agents like Tween® 80 or Vitamin E TPGS form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and are particularly effective for indole-containing compounds.[21][22]
Visualization: Cyclodextrin Encapsulation Mechanism The hydrophobic indole and benzyloxy moieties of the compound are encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Protocol: Formulation for In Vivo Administration Using Cyclodextrin
This protocol describes a common method for preparing a clear, filterable solution suitable for oral gavage or parenteral administration in preclinical animal models.
Objective: To prepare a soluble and stable formulation of this compound for in vivo studies.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or Saline
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm PVDF)
Step-by-Step Methodology:
-
Prepare Cyclodextrin Vehicle: In a sterile container, add the required amount of SBE-β-CD or HP-β-CD to the WFI or saline to create the desired concentration (e.g., 20-40% w/v). Stir until the cyclodextrin is fully dissolved.
-
Compound Addition: Slowly add the accurately weighed compound powder to the cyclodextrin solution while stirring. Alternatively, for very difficult-to-wet compounds, a small amount of DMSO stock can be added to the cyclodextrin solution, ensuring the final DMSO concentration is minimal (<1-2%).[23]
-
Complexation: Cover the container and allow the mixture to stir at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex. Gentle warming (30-40°C) can sometimes accelerate this process, but stability at that temperature should be confirmed.
-
pH Adjustment (If Necessary): The carboxylic acid may require a slight upward pH adjustment to fully dissolve. If the solution is not clear, add 1N NaOH dropwise to bring the pH to ~7.0-7.4, which will ionize the carboxyl group and favor dissolution into the cyclodextrin vehicle.
-
Quality Control (Self-Validation): The final formulation should be a clear, particle-free solution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This step is mandatory for parenteral administration.
-
Vehicle Control: It is imperative to prepare and dose a control group of animals with the identical vehicle (e.g., 30% SBE-β-CD in saline, pH 7.2) without the active compound.
Summary and Formulation Decision Guide
Choosing the correct formulation is a critical experimental design step. This decision workflow can guide the initial selection process.
Visualization: Formulation Strategy Decision Workflow
Caption: Decision tree for selecting an appropriate formulation strategy.
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Primary Stock | 10-50 mM in 100% DMSO. | Minimizes final solvent concentration in assays. |
| Storage | Aliquot and store at -80°C, protected from light. | Prevents degradation from freeze-thaw cycles and oxidation. |
| In Vitro Solvent | Keep final DMSO concentration <0.5%, ideally <0.1%. | Avoids solvent-induced cellular toxicity and artifacts. |
| Controls | Always include a vehicle-only control group. | Differentiates compound-specific effects from vehicle effects. |
| High Concentrations | Use solubilizing excipients (co-solvents, surfactants). | Prevents precipitation and ensures compound availability. |
| In Vivo Dosing | Use cyclodextrins (SBE-β-CD, HP-β-CD) for solutions. | Achieves necessary bioavailability and safety for parenteral routes. |
| Validation | Always visually confirm the absence of precipitation. | Ensures the nominal concentration is the actual concentration in solution. |
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Synthetic Keystone: A Researcher's Guide to 6-(Benzyloxy)-1H-indole-3-carboxylic Acid
Introduction: The Strategic Role of a Protected Indole
In the landscape of medicinal chemistry and synthetic organic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. 6-(Benzyloxy)-1H-indole-3-carboxylic acid is a crucial research tool, not for its inherent biological activity, but as a strategically protected intermediate. Its primary utility lies in its role as a precursor to 6-hydroxy-1H-indole-3-carboxylic acid, a valuable building block for more complex molecules. The benzyl group serves as a robust protecting group for the C6 hydroxyl functionality, allowing for chemical manipulations at other positions of the indole ring, most notably at the C3 carboxylic acid group. This guide provides a comprehensive overview of its properties, a detailed protocol for its deprotection, and insights into the applications of its deprotected product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 531.1 ± 35.0 °C | [1] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.06 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
Core Application: Synthesis of 6-Hydroxy-1H-indole-3-carboxylic Acid via Debenzylation
The principal application of this compound is the removal of the benzyl ether to unmask the 6-hydroxy group. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.[2]
Reaction Workflow: Catalytic Hydrogenation
Caption: Workflow for the debenzylation of this compound.
Detailed Protocol: Catalytic Hydrogenation for Debenzylation
This protocol is a standard procedure for the debenzylation of aryl benzyl ethers and can be adapted for various scales.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (50% wet with water)
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter with a PTFE membrane)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 0.05-0.1 M concentration).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably in a fume hood, and do not allow the dry powder to come into contact with organic solvents in the air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. For more efficient hydrogenation, the flask can be evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the scale and catalyst activity.
-
Work-up: Upon completion, carefully vent the hydrogen gas in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (e.g., methanol) to ensure complete recovery of the product.
-
Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude 6-hydroxy-1H-indole-3-carboxylic acid can be purified, if necessary, by recrystallization or column chromatography.
Rationale and Key Considerations:
-
Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl ethers.[2] The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Hydrogen Source: While hydrogen gas is common, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be a safer alternative, avoiding the need for pressurized hydrogen gas.[3][4]
-
Catalyst Handling: Always handle Pd/C with care. It is recommended to add the solvent to the flask first, followed by the substrate, and then the catalyst to minimize the risk of ignition.
-
Reaction Scale: For larger-scale reactions, a dedicated hydrogenation apparatus (e.g., a Parr shaker) that allows for controlled hydrogen pressure and temperature may be necessary for efficient and safe operation.
Application of 6-Hydroxy-1H-indole-3-carboxylic Acid in Research
The deprotected product, 6-hydroxy-1H-indole-3-carboxylic acid, is a versatile intermediate in the synthesis of various biologically active molecules.
Synthesis of Drug Metabolites
A significant application of 6-hydroxy-1H-indole-3-carboxylic acid is in the synthesis of drug metabolites for pharmacological and toxicological studies. For instance, it is a key precursor for the synthesis of a hydroxylated metabolite of Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for treating major depressive disorder.[3][5] Access to these metabolites is crucial for understanding the drug's in vivo behavior and for developing analytical standards.
Medicinal Chemistry Scaffolding
The 6-hydroxyindole-3-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutic agents. The hydroxyl and carboxylic acid groups provide two points for further chemical modification, allowing for the generation of diverse libraries of compounds for screening. Derivatives of indole-3-carboxylic acid have been explored for a range of biological activities, including:
-
Anticancer Agents: Indole derivatives have shown promise as cytotoxic agents against various cancer cell lines.[6]
-
Antimicrobial and Anthelmintic Agents: Conjugates of indole-3-carboxylic acid with amino acids and peptides have exhibited significant antibacterial and anthelmintic activities.[7]
-
Antioxidants: Certain indole-3-carboxaldehyde derivatives, closely related to the carboxylic acid, have been evaluated for their antioxidant properties.[2]
Signaling Pathway of Indole Derivatives (General)
While this compound is primarily a synthetic tool, the resulting 6-hydroxyindole scaffold can be incorporated into molecules that modulate various signaling pathways. The specific pathway depends on the final structure of the molecule.
Caption: General signaling pathway modulated by indole-based drug candidates.
Troubleshooting Guide for Debenzylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Poor stirring- Catalyst poisoning | - Use fresh catalyst or increase catalyst loading.- Ensure the hydrogen balloon is adequately filled and sealed.- Increase the stirring rate to ensure good mixing.- Purify the starting material if impurities (e.g., sulfur compounds) are suspected. |
| Low Yield | - Loss of product during work-up- Adsorption of product onto the catalyst or Celite® | - Ensure thorough washing of the filter cake with the reaction solvent.- Consider using a different filtration aid or method. |
| Side Reactions | - Over-reduction of the indole ring | - Monitor the reaction closely and stop it as soon as the starting material is consumed.- Use milder reaction conditions (e.g., lower hydrogen pressure, catalytic transfer hydrogenation). |
Conclusion
This compound is an indispensable tool for researchers engaged in the synthesis of complex indole-containing molecules. Its role as a protected precursor for 6-hydroxy-1H-indole-3-carboxylic acid enables a wide range of synthetic possibilities, from the preparation of drug metabolites to the development of novel therapeutic agents. The straightforward and high-yielding debenzylation via catalytic hydrogenation makes it an accessible and reliable starting material for further chemical exploration.
References
- 1. Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. A detailed study of the diastereoselective catalytic hydrogenation of 6-hydroxytetrahydroisoquinoline-(3R)-carboxylic ester intermediates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Substituted Indole-3-Carboxylic Acids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Indole-3-Carboxylic Acid Scaffold
The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in medicinal chemistry and chemical biology.[1] As a core component of the essential amino acid tryptophan, it is a ubiquitous feature in natural products and biologically active molecules.[2] Indole-3-carboxylic acid (I3CA), a tryptophan-derived metabolite found in plants like Arabidopsis, serves as a pivotal starting point for chemical exploration.[3] Its structural similarity to the primary plant auxin, indole-3-acetic acid (IAA), foreshadows its significance in agricultural science, while its rigid, electron-rich structure provides a template for designing targeted therapeutics.[4][5]
This guide provides an in-depth exploration of the experimental applications of substituted indole-3-carboxylic acids. It moves beyond simple recitation of facts to explain the causality behind experimental design, offering detailed, field-tested protocols and mechanistic insights for professionals in drug development and academic research.
Section 1: Application in Oncology Research
The indole nucleus is a cornerstone of modern oncology drug design, with derivatives like vinca alkaloids and tyrosine kinase inhibitors demonstrating profound clinical success.[1] Substituted indole-3-carboxylic acids have emerged as a promising class of anticancer agents due to their ability to modulate a wide array of oncogenic signaling pathways, including those governing cell cycle progression, apoptosis, and metastasis.[6][7]
Application Note 1.1: Screening for Cytotoxicity in Cancer Cell Lines
The primary objective when evaluating a new chemical entity in oncology is to determine its cytotoxic and anti-proliferative effects against various cancer cell lines. This initial screen helps establish a compound's potency, selectivity, and therapeutic window. Indole-3-carboxylic acid derivatives have shown efficacy against lung, breast, colon, and prostate cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.[1][3][6] The following protocol details a robust method for quantifying these effects using a standard colorimetric assay.
Protocol 1.1: MTT Assay for Cancer Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Rationale: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.[3]
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test indole-3-carboxylic acid derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and color uniformity.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: Cytotoxicity of Indole Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Indole-3-Carbinol | Breast, Colon, Prostate | 50 - 100 µM | [6] |
| Indole-Chalcone Derivative 4 | Various Human Cancers | 6 - 35 nM | [1] |
| SK228 (Indole Derivative) | A549 (Lung) | 3.4 µM | [2] |
| SK228 (Indole Derivative) | H1299 (Lung) | 0.3 µM | [2] |
| Indole-3-Carboxylic Acid | A549 (Lung) | 4.6 µg/mL | [3] |
| Indole-3-Carboxylic Acid | MCF-7 (Breast) | 12.9 µg/mL | [3] |
Mechanistic Insight & Visualization
Indole derivatives execute their anticancer effects through diverse mechanisms. A key strategy involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This mechanism is foundational to the action of vinca alkaloids.[1] Other derivatives function as kinase inhibitors or enhance the efficacy of existing chemotherapies. For instance, indole-3-carboxylic acid has been shown to amplify doxorubicin-induced cellular senescence in colorectal cancer cells, suggesting a role as a chemosensitizing agent.[8]
Section 2: Application in Antiviral Drug Discovery
The structural versatility of the indole scaffold makes it a fertile ground for the discovery of novel antiviral agents. Derivatives have been identified that inhibit various stages of the viral life cycle, from entry to replication. Recent research spurred by the COVID-19 pandemic has highlighted the potential of substituted indole-3-carboxylic acids as inhibitors of SARS-CoV-2.[9][10][11]
Application Note 2.1: Evaluating Indole Derivatives for Inhibition of Viral Replication
A critical step in antiviral drug discovery is to quantify a compound's ability to inhibit viral replication in a cell-based model. The Tissue Culture Infectious Dose 50 (TCID50) assay is a common endpoint dilution method used to determine the viral titer and, by extension, the efficacy of an antiviral compound. The goal is to identify compounds with a low IC50 (high potency) and a high Selectivity Index (SI), which indicates a large therapeutic window between antiviral activity and host cell toxicity.
Protocol 2.1: TCID50-Based Antiviral Assay
This protocol provides a framework for assessing the antiviral activity of a test compound against a cytopathic virus (e.g., SARS-CoV-2) in a susceptible cell line (e.g., Vero E6).
Rationale: The TCID50 value represents the dilution of virus required to infect 50% of the inoculated cell cultures. An effective antiviral will reduce the viral titer, requiring a higher concentration of the initial virus stock to cause infection, a change that can be quantified.
Step-by-Step Methodology:
-
Cytotoxicity Assay (CC50 Determination):
-
First, determine the 50% cytotoxic concentration (CC50) of the indole derivative on the host cell line (e.g., Vero E6) using the MTT assay described in Protocol 1.1. This is crucial for calculating the Selectivity Index.
-
-
Antiviral Assay Setup:
-
Seed Vero E6 cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in a virus growth medium.
-
Prepare 10-fold serial dilutions of the virus stock (e.g., from 10⁻¹ to 10⁻⁸).
-
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of the appropriate virus dilution to each well.
-
Immediately add 50 µL of the corresponding compound dilution to the wells. For each virus dilution, test a range of compound concentrations below the CC50. Include virus-only controls and cell-only controls.
-
Incubate the plate at 37°C, 5% CO₂ for 3-5 days.
-
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, examine each well for the presence of viral CPE (e.g., cell rounding, detachment) using an inverted microscope.
-
Score each well as positive (+) or negative (-) for CPE.
-
-
Data Analysis:
-
Calculate the TCID50/mL for the virus control and for each compound concentration using the Reed-Muench method.
-
The antiviral activity is expressed as the reduction in viral titer (Δlog TCID50). A significant effect is typically considered a reduction of ≥2 logs.[10]
-
Calculate the IC50 value: the concentration of the compound that reduces the viral titer by 50%.
-
Calculate the Selectivity Index (SI) = CC50 / IC50. A higher SI value is desirable.
-
Data Presentation: Antiviral Activity of Indole Derivatives Against SARS-CoV-2
| Compound | Assay | IC50 | SI | Reference |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | TCID50 Assay (Vero Cells) | 1.84 µM (1.06 µg/mL) | 78.6 | [10][11] |
| 5-chloropyridinyl indole carboxylate (Compound 1) | 3CLpro Inhibition | 250 nM (Enzymatic) | >10.7 | [12] |
| 5-chloropyridinyl indole carboxylate (Compound 1) | Antiviral (Vero E6) | 2.8 µM (Cell-based) | >10.7 | [12] |
Mechanistic Insight & Visualization
Substituted indole-3-carboxylic acids can inhibit viruses through multiple mechanisms. One prominent strategy is the inhibition of essential viral enzymes. For example, certain indole carboxylate esters have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for processing viral polyproteins and enabling viral replication.[12] Other derivatives, structurally similar to the drug Arbidol, may interfere with the virus's ability to penetrate the host cell.[11]
Section 3: Application in Agriculture and Plant Science
The structural analogy between indole-3-carboxylic acid and indole-3-acetic acid (IAA), the most common natural auxin, provides a direct avenue for agricultural applications.[5][13] By modifying the indole-3-carboxylic acid scaffold, chemists can develop compounds that act as either auxin mimics (agonists) for plant growth regulation or as auxin antagonists, which can function as potent herbicides by disrupting normal hormonal balance.[13][14]
Application Note 3.1: Assessing Herbicidal Activity of Indole Analogs
Synthetic auxinic herbicides work by overwhelming the plant's normal hormonal regulatory systems, leading to uncontrolled growth and eventual death, particularly in susceptible broadleaf weeds.[5] A simple and effective method to screen for such activity is a petri dish-based seed germination and seedling growth assay. This allows for the rapid assessment of a compound's phytotoxicity on both monocot and dicot species.
Protocol 3.1: Petri Dish Assay for Herbicidal Activity
This protocol is adapted from methods used to evaluate novel indole-3-carboxylic acid derivatives as potential herbicides.[13][14]
Rationale: By treating seeds in a controlled environment with various concentrations of a test compound, one can measure the direct impact on germination, root elongation, and shoot growth. Strong inhibition of these parameters is indicative of herbicidal potential.
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions of the test compounds in acetone or DMSO.
-
Line 9 cm petri dishes with two layers of filter paper.
-
Select test plant species, typically one dicot (e.g., rape, Brassica napus) and one monocot (e.g., barnyard grass, Echinochloa crus-galli).[13]
-
-
Treatment Application:
-
Pipette 5 mL of a test solution (e.g., at 10 mg/L and 100 mg/L) evenly onto the filter paper in each dish. Prepare the solutions by diluting the stock solution in distilled water.
-
Include a solvent control (water with the same percentage of acetone/DMSO).
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Seed Plating and Incubation:
-
Place 15-20 surface-sterilized seeds of the target species onto the treated filter paper in each dish.
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber with a controlled light/dark cycle (e.g., 12h/12h) and temperature (e.g., 25°C) for 7-10 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the root length and shoot length of each seedling.
-
Calculate the average root and shoot length for each treatment.
-
Determine the percent inhibition relative to the solvent control using the formula: Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100
-
Data Presentation: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
Data adapted from herbicidal assays on rape (B. napus) roots.[13][14]
| Compound | Concentration | Root Inhibition (%) | Reference |
| Compound 10d | 100 mg/L | 96% | [13] |
| Compound 10d | 10 mg/L | 92% | [13] |
| Compound 10h | 100 mg/L | 95% | [13] |
| Compound 10h | 10 mg/L | 93% | [13] |
Mechanistic Insight & Visualization
Auxin perception and signaling are mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[15] In the presence of auxin (like IAA), TIR1/AFB forms a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and degradation. This degradation liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, driving cell elongation and growth.[15] Synthetic auxinic herbicides bind to this same receptor complex, but their greater stability compared to natural IAA leads to persistent signaling, uncontrolled gene expression, and ultimately, plant death.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 12. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(benzyloxy)-1H-indole-3-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(benzyloxy)-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The synthesis of this valuable indole intermediate, often accomplished via a Japp-Klingemann reaction followed by a Fischer indole synthesis , presents several critical junctures where side reactions can occur, impacting yield and purity. This guide addresses the most frequent issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with a significant, more polar impurity. Mass spectrometry suggests the loss of 90 Da. What is this byproduct and how can I prevent it?
Answer:
This is the most common side reaction observed. The impurity is almost certainly 6-hydroxy-1H-indole-3-carboxylic acid [1], resulting from the cleavage of the benzyl ether protecting group. The benzyl group is notoriously labile under the acidic conditions required for the Fischer indole cyclization.
Causality: The Fischer indole synthesis is typically catalyzed by strong Brønsted or Lewis acids at elevated temperatures.[2][3] This environment facilitates an SN1-type cleavage of the benzyl ether, where the oxygen is protonated, and the stable benzyl carbocation departs.
Preventative Measures:
-
Select a Milder Catalyst: Instead of aggressive catalysts like polyphosphoric acid (PPA) or sulfuric acid, consider using zinc chloride (ZnCl2), p-toluenesulfonic acid (p-TsOH), or even glacial acetic acid. These often require longer reaction times or slightly higher temperatures but significantly reduce the extent of debenzylation.[4]
-
Optimize Reaction Temperature and Time: Run small-scale trials to find the lowest possible temperature and shortest time that allows for complete cyclization. Monitor the reaction closely by TLC, staining for phenols to visualize the formation of the debenzylated byproduct.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider a more acid-stable ether protecting group for future syntheses, though this would require re-optimizing the entire synthetic route.
Troubleshooting Protocol: Separating the Byproduct
If debenzylation has already occurred, the desired product can be separated from the phenolic byproduct using column chromatography. Due to the significant polarity difference (the hydroxyl group increases polarity), separation is generally straightforward.
Question 2: The Fischer cyclization step resulted in a dark, tar-like reaction mixture and a very low yield. What caused this polymerization?
Answer:
Indoles are electron-rich aromatic heterocycles. Under strongly acidic and high-temperature conditions, the indole nucleus can be protonated at the C3 position, which can initiate polymerization and degradation pathways, leading to the formation of intractable tars.[5][6]
Causality: The very conditions designed to catalyze the cyclization can also promote side reactions of the product itself. The desired this compound, once formed, is susceptible to attack by electrophiles (including protonated starting material or intermediates) leading to complex polymeric structures.
Preventative Measures:
-
Controlled Acid Addition: Add the acid catalyst slowly and at a lower temperature before heating the reaction.
-
Lower Temperatures: As with preventing debenzylation, use the minimum temperature necessary for the reaction to proceed.
-
Inert Atmosphere: While polymerization is the primary concern, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that also contribute to discoloration.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor intermolecular polymerization reactions.
Question 3: My overall yield is consistently low, even without significant tar formation or debenzylation. Where should I investigate?
Answer:
Low yields can stem from issues in either of the two main stages: the formation of the arylhydrazone intermediate or the final Fischer cyclization.
Stage 1: Japp-Klingemann Reaction (Arylhydrazone Synthesis) The Japp-Klingemann reaction converts an aryl diazonium salt (from 4-benzyloxyaniline) and a β-keto-ester into the required arylhydrazone for the Fischer cyclization.[7][8]
-
Problem: Incomplete or failed diazonium salt formation.
-
Solution: Ensure your sodium nitrite solution is fresh and added slowly at 0-5 °C. The reaction is highly temperature-sensitive.
-
-
Problem: Unstable diazonium salt.
-
Solution: Use the diazonium salt immediately in the subsequent coupling step without allowing it to warm up.
-
-
Problem: Inefficient coupling.
-
Solution: The pH of the coupling reaction is critical. The solution must be basic enough to deprotonate the β-keto-ester but not so basic that it causes side reactions with the diazonium salt. Maintaining a pH between 8-10 is often optimal.
-
Stage 2: Fischer Indole Cyclization This step involves the acid-catalyzed rearrangement and cyclization of the arylhydrazone.[2]
-
Problem: Incomplete reaction.
-
Solution: The chosen acid catalyst may not be strong enough. If you are using a mild acid like acetic acid and seeing incomplete conversion, a stronger catalyst like ZnCl2 may be required. Refer to the table below for catalyst comparisons.
-
-
Problem: Hydrolysis of the hydrazone.
-
Solution: Ensure all reagents and solvents are reasonably dry, as excess water can promote the hydrolysis of the hydrazone back to its constituent hydrazine and keto-acid, especially under acidic conditions.
-
Visualizing the Key Side Reaction
The following diagram illustrates the desired synthetic pathway versus the common debenzylation side reaction.
Caption: Main vs. Side Reaction Pathway.
Question 4: I am having trouble purifying the final carboxylic acid. What is a robust purification protocol?
Answer:
Purification can often be achieved by crystallization. However, if significant impurities are present, a combination of extraction and crystallization is highly effective. Carboxylic acids are amenable to acid-base extraction, which is excellent for removing neutral or basic impurities.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction product in an organic solvent like ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities (like any unreacted starting material or non-acidic byproducts) remain in the organic layer. Repeat the extraction 2-3 times.
-
Aqueous Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization (Optional): For the highest purity, the isolated solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Data Summary & Protocols
Table 1: Comparison of Common Fischer Indole Synthesis Catalysts
| Catalyst | Typical Conditions | Advantages | Common Side Reactions |
| PPA (Polyphosphoric Acid) | 80-120 °C | Highly effective, fast reactions | High risk of debenzylation and tarring |
| H₂SO₄ (conc.) | 70-100 °C | Strong catalyst, readily available | High risk of debenzylation and polymerization[5] |
| ZnCl₂ (Lewis Acid) | 100-150 °C | Good yields, common choice | Moderate risk of debenzylation; can be harsh[2] |
| p-TsOH (p-Toluenesulfonic Acid) | Reflux in Toluene/Xylene | Milder, less tarring | Slower reaction times, moderate debenzylation risk |
| CH₃COOH (Glacial Acetic Acid) | Reflux | Very mild, low cost | Often requires long reaction times, may be inefficient |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. 6-Hydroxy-1H-indole-3-carboxylic acid - Scintila [scintila.cz]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Optimizing Reaction Yield for Indole-3-Carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of indole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a core structural motif in pharmaceuticals and biologically active compounds, the efficient synthesis of indole-3-carboxylic acid is of paramount importance[1]. This document provides field-proven insights, detailed protocols, and data-driven troubleshooting to help you maximize your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of indole-3-carboxylic acid and its precursors.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields can often be traced back to a few key areas: suboptimal reaction conditions, instability of intermediates, or degradation of the indole ring. For instance, in syntheses that build the indole ring first (like the Fischer indole synthesis), the reaction is highly sensitive to temperature and the choice of acid catalyst[2]. In methods involving the hydrolysis of an ester, incomplete saponification is a frequent issue. Finally, the indole nucleus can be susceptible to oxidation or degradation under harsh conditions, especially with certain substituents present[3].
Q2: I'm observing significant side product formation. What are they likely to be and how can I minimize them?
Side product formation is a common challenge. In Fischer-type syntheses, common side reactions can include unwanted N-N bond cleavage, especially if electron-donating groups are present on the carbonyl compound[2]. During hydrolysis of ester or nitrile precursors, over-oxidation to unknown impurities can occur if the reaction is exposed to air for extended periods at high temperatures. To minimize these, consider running reactions under an inert atmosphere (N₂ or Argon), carefully controlling the temperature, and optimizing the reaction time to avoid prolonged exposure to harsh conditions.
Q3: Which synthetic route is best for my specific needs?
The optimal route depends on your starting materials, scale, and required purity.
-
Hydrolysis of Esters/Amides: This is a very common and often high-yielding final step. If you have access to a suitable indole-3-carboxylate ester or a related precursor like 3-trichloroacetyl indole, saponification with a strong base like KOH or LiOH is effective[4][5].
-
Palladium-Catalyzed Cyclizations: For constructing the indole ring system itself, modern methods like the Pd(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters offer a powerful route to the corresponding ester precursors[3].
-
One-Pot Cascade from Isatins: An innovative approach uses isatins and DMSO to generate indole-3-carboxylic acids in a one-pot reaction, which can be highly efficient for certain substituted analogs[6].
Q4: How do I choose the right solvent and base for the hydrolysis of an indole-3-carboxylate ester?
The choice is critical for reaction efficiency. A common and effective combination is potassium hydroxide (KOH) in methanol, often heated to reflux[4]. Lithium hydroxide (LiOH) in a mixture of methanol and water is also frequently used and can sometimes offer milder conditions[5][7]. The key is to ensure the ester is fully soluble in the chosen solvent system and that the base is strong enough to drive the saponification to completion without causing degradation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific, persistent experimental problems.
Guide 1: Problem - Incomplete Hydrolysis of an Ester Precursor
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting ester remaining, even after prolonged reaction times.
-
The final isolated yield of the carboxylic acid is low, but the unreacted ester is recovered.
Causality & Solutions: Incomplete hydrolysis is typically caused by insufficient base, poor solubility, steric hindrance near the ester group, or suboptimal temperature. The table below outlines a systematic approach to troubleshooting this issue.
| Potential Cause | Underlying Rationale | Recommended Solution |
| Insufficient Base | The saponification reaction is stoichiometric. If the base is consumed by other acidic protons or is of poor quality, the reaction will not proceed to completion. | Use 2-4 molar equivalents of a freshly prepared solution of KOH or LiOH. Ensure accurate measurement of the base. |
| Poor Solubility | If the ester has poor solubility in the solvent (e.g., methanol), it cannot react efficiently with the base. | Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to improve the solubility of the starting material. |
| Steric Hindrance | Bulky groups near the ester moiety can physically block the nucleophilic attack of the hydroxide ion, slowing the reaction rate significantly. | Increase the reaction temperature to the reflux point of the solvent. If this fails, consider switching to a less hindered precursor if possible. |
| Suboptimal Temperature | Saponification is often slow at room temperature. Insufficient thermal energy can lead to very long reaction times or incomplete conversion. | Heat the reaction mixture to reflux (typically 60-80°C for methanol/water mixtures) and monitor by TLC until the starting material is fully consumed[5][7]. |
Guide 2: Problem - Degradation of the Indole Ring
Symptoms:
-
The reaction mixture turns dark brown or black.
-
TLC analysis shows multiple spots, often streaking, and the desired product spot is weak.
-
The final product is difficult to purify and the yield is poor.
Causality & Solutions: The indole ring is electron-rich and can be sensitive to both strong acids and oxidative conditions. Degradation often occurs during workup (acidification) or the reaction itself if not properly controlled.
Workflow for Minimizing Degradation
Caption: Workflow to minimize product degradation during workup.
Section 3: Experimental Protocols & Methodologies
These protocols are based on reliable, high-yielding methods reported in the literature.
Protocol 1: High-Yield Synthesis via Hydrolysis of 3-Trichloroacetyl Indole
This method provides an excellent yield of indole-3-carboxylic acid through the hydrolysis of a stable precursor[4].
Materials:
-
3-Trichloroacetyl indole
-
Methanol (MeOH)
-
50% Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-trichloroacetyl indole (1.0 eq) in methanol.
-
Slowly add 50% KOH solution dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and cool in an ice bath.
-
Carefully add 2M HCl dropwise to adjust the pH to 3-4, at which point a solid will precipitate.
-
Filter the solid, wash with cold water, and dry thoroughly to obtain the crude product.
-
For purification, create a slurry of the crude product in a minimal amount of ethyl acetate, stir for 30 minutes, filter, and dry the purified solid. A typical reported yield for this procedure is over 90%[4].
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude indole-3-carboxylic acid in a minimum amount of a hot solvent (e.g., ethanol, or an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through celite.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Synthesis: A Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 6-(benzyloxy)-1H-indole-3-carboxylic acid in solution
Technical Support Center: 6-(benzyloxy)-1H-indole-3-carboxylic acid
A Guide to Understanding and Preventing Solution Stability Issues
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) on General Stability
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that can degrade this compound in solution?
The stability of this compound is influenced by a combination of chemical and physical factors inherent to its indole-carboxylic acid structure and the appended benzyloxy group. The key factors are:
-
pH: The carboxylic acid moiety makes the compound's solubility and stability pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions. For the parent compound, indole-3-acetic acid (IAA), pH is known to be a critical factor in stability.[1][2]
-
Oxidation: The electron-rich indole ring is susceptible to oxidation from atmospheric oxygen or oxidizing agents. This can lead to the formation of colored byproducts and a loss of compound integrity. The initial step in indole degradation is often hydroxylation.[3]
-
Light: Indole-containing compounds can be photosensitive. Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways (photolysis).[1] Storing solutions in the dark is a standard precaution.[4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While some indole derivatives are stable to heat, long-term storage at room temperature or above is generally not recommended.[1][2] For stock solutions, storage at -20°C or -80°C is a common practice to minimize degradation.[5]
-
Solvent Choice: The solvent can impact stability by influencing solubility, interacting with the compound, or containing impurities (like peroxides in aged ethers) that can initiate degradation.
Q2: What is the recommended solvent for preparing a stock solution?
For initial solubilization and long-term storage, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for many organic molecules, including indole-3-carboxylic acid derivatives.[6]
-
N,N-Dimethylformamide (DMF) is a suitable alternative.
It is crucial to use anhydrous-grade solvents to minimize water-mediated hydrolysis. Avoid preparing primary stock solutions in aqueous or protic solvents like ethanol or methanol if long-term storage is intended, as these can participate in esterification or other reactions.
Q3: How should I store my solutions to maximize stability?
Proper storage is critical for preserving the integrity of your compound.
-
Stock Solutions (in DMSO or DMF): Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5] Store these aliquots in tightly sealed vials at -20°C or -80°C in the dark.
-
Working Solutions (Aqueous Buffers): Aqueous working solutions should be prepared fresh for each experiment. The indole core and benzyloxy group can be labile in aqueous media over time. If temporary storage is unavoidable, keep the solution on ice and protected from light for the shortest duration possible.
| Solution Type | Recommended Solvent | Storage Temperature | Key Precautions |
| Primary Stock | Anhydrous DMSO or DMF | -20°C to -80°C | Aliquot to avoid freeze-thaw; protect from light and moisture.[4][5] |
| Working Dilution | Final Assay Buffer | Use Immediately (or 2-8°C) | Prepare fresh daily; protect from light.[7] |
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem: My solution of this compound has turned yellow or brown.
-
Likely Cause: Oxidation. The development of color is a classic indicator of indole ring oxidation. The electron-rich pyrrole ring within the indole structure is susceptible to attack by atmospheric oxygen, peroxides, or other reactive oxygen species. This process can form complex, often colored, polymeric byproducts.
-
Underlying Chemistry: The degradation of indole rings can proceed through intermediates like isatin and anthranilate, which can further react.[3] The initial step is often hydroxylation at the C2 or C3 position.
-
Solutions:
-
Use High-Purity Solvents: Ensure your DMSO or DMF is of high quality and has been stored properly to prevent peroxide formation.
-
Inert Atmosphere: When preparing stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Degas Aqueous Buffers: Before preparing fresh working solutions, degas your aqueous buffers to remove dissolved oxygen.
-
Discard Colored Solutions: A visible color change indicates significant degradation. Do not use the solution, as the actual concentration of the active compound is unknown and degradation products could cause confounding effects.
-
Problem: I see a precipitate in my stock solution after storing it in the freezer.
-
Likely Cause 1: Poor Solubility/Supersaturation. The compound may have been fully dissolved at room temperature but exceeded its solubility limit at -20°C or -80°C. This is especially common for highly concentrated stock solutions.
-
Likely Cause 2: Introduction of an Anti-Solvent. If the vial was not sealed properly, atmospheric moisture may have condensed into the DMSO stock. Water is an anti-solvent for many organic compounds dissolved in DMSO, causing them to precipitate.
-
Solutions:
-
Gentle Warming and Vortexing: Before use, allow the vial to equilibrate to room temperature. Gently warm it in a 37°C water bath and vortex thoroughly to attempt redissolving the precipitate. Visually inspect to ensure complete dissolution.
-
Prepare a Lower Concentration Stock: If the issue persists, the stock concentration may be too high for stable storage at low temperatures. Prepare a new, less concentrated stock solution.
-
Ensure Proper Sealing: Use high-quality vials with tight-sealing caps (e.g., with PTFE liners) to prevent moisture ingress.
-
Problem: My experimental results are inconsistent and I suspect compound degradation.
-
Diagnostic Approach: Inconsistent biological or chemical activity is a primary indicator of compound instability. A systematic approach is needed to confirm this suspicion. The flowchart below provides a decision-making workflow.
-
Recommendation: Perform a formal stability-indicating analysis. The most common and effective technique is High-Performance Liquid Chromatography (HPLC).[8][9] By comparing a freshly prepared standard to your aged solution, you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental data.
Section 3: Protocols for Stability Assessment
For labs that need to validate the stability of this compound under their specific experimental conditions, the following protocols provide a framework.
Protocol 3.1: Forced Degradation (Stress Testing) Study
Forced degradation studies are a cornerstone of stability testing, designed to deliberately degrade the compound to identify potential degradation pathways and develop a stability-indicating analytical method.[8][10]
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a ~10 mM stock solution of the compound in high-purity DMSO.
-
Aliquot and Stress: For each condition, add a small volume of the stock solution to the stressor solution. A typical final compound concentration for the stress test is 0.1-1 mM.
-
Apply Stress Conditions: Expose the aliquots to the conditions outlined in the table below. Include a control sample stored at 4°C in the dark.
-
Incubation: Incubate for a set period (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation, not complete degradation.
-
Neutralization/Dilution: After incubation, stop the reaction. Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase for analysis.
-
Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Table: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Setup | Typical Conditions | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp or 60°C | Tests for lability of the benzyl ether and amide bonds (if derivatized). |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp | Can promote hydrolysis and oxidation of the indole ring. |
| Oxidation | 3-30% H₂O₂ | Room Temp | Simulates oxidative stress; highly relevant for the electron-rich indole core. |
| Thermal | Dry Heat Oven / Water Bath | 60-80°C | Assesses intrinsic thermal stability. |
| Photolytic | Photostability Chamber | UV (e.g., 254 nm) & Visible Light | Evaluates light sensitivity, a common issue for aromatic/heterocyclic compounds. |
This structured approach will provide a comprehensive understanding of the stability profile of this compound, enabling you to design more robust experiments and trust the validity of your results.
References
- 1. jabonline.in [jabonline.in]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15903-94-3|6-(Benzyloxy)-1H-indole|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. chemimpex.com [chemimpex.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
minimizing degradation of 6-(benzyloxy)-1H-indole-3-carboxylic acid during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(benzyloxy)-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in the fundamental chemical principles governing its structure.
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound is dictated by three key structural features: the indole ring, the C3-carboxylic acid, and the C6-benzyloxy ether. Each of these moieties presents a potential pathway for degradation if the compound is not stored under optimal conditions.
-
Indole Ring System : The bicyclic indole core is electron-rich, making it highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, light, or trace metal contaminants, often leading to the formation of colored impurities like oxindoles.[2][3]
-
Indole-3-carboxylic Acid : Carboxylic acids attached to the C3 position of an indole ring are prone to decarboxylation (loss of CO₂). This reaction can be facilitated by heat, acidic, or basic conditions, resulting in the formation of 6-benzyloxyindole.[4][5][6][7]
-
Benzyl Ether Linkage : The benzyloxy group is generally stable. However, it can be cleaved under specific, aggressive conditions such as catalytic hydrogenolysis or treatment with strong acids, which are not typically encountered during storage but are important to consider for experimental design.[8][9][10]
The primary degradation pathways of concern during storage are oxidation and decarboxylation .
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximal stability, the solid compound should be stored at -20°C in a tightly sealed, amber glass vial.[11] The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, before sealing. This combination of conditions mitigates the primary risks:
-
Low Temperature (-20°C): Slows the rate of all chemical reactions, including thermal decarboxylation.
-
Inert Atmosphere: Displaces atmospheric oxygen, preventing oxidation of the electron-rich indole ring.[1][12]
-
Amber Vial: Protects the compound from light, which can catalyze photo-oxidation.
-
Tightly Sealed & Dry: Prevents moisture uptake, which could potentially facilitate hydrolytic or acid/base-catalyzed degradation pathways.
Q2: My once-white powder has turned slightly yellow or brown. What happened and is it still usable?
Discoloration is a classic indicator of oxidation of the indole ring.[2] While minor discoloration may not significantly impact the compound's performance in all applications, it confirms that some degradation has occurred. We strongly recommend re-analyzing the material by HPLC or LC-MS to quantify its purity before use. To prevent further degradation, immediately transfer the material to storage under the ideal conditions described in Q1.
Q3: I see a new, less polar peak in my HPLC analysis. Mass spectrometry shows a loss of ~44 Da. What is this impurity?
This observation is highly characteristic of decarboxylation, where the carboxylic acid group is lost as CO₂ (molar mass ≈ 44.01 g/mol ). The resulting product, 6-benzyloxyindole, is more non-polar and will typically have a longer retention time in reverse-phase HPLC. This degradation is often accelerated by elevated temperatures or storage in non-pH-neutral solvents.[4][5][6]
Q4: Can I store the compound in solution? If so, what is the best solvent and for how long?
Storing indolecarboxylic acids in solution is generally not recommended for long periods.[11] If short-term storage in solution is necessary (e.g., for a few days), use a high-purity, anhydrous, aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible.[13] Acidic or basic solvents (or protic solvents like methanol that may contain acidic impurities) can accelerate decarboxylation.[7] Solutions should be stored frozen at -20°C or -80°C under an inert atmosphere. We advise re-analyzing the purity of any solution stored for more than 24 hours.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving degradation issues.
Section 4: Recommended Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Preparation: Obtain a clean, dry, amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.
-
Aliquotting: Weigh the desired amount of this compound and place it into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeated warming and cooling cycles.
-
Inerting: Gently flush the vial's headspace with a stream of dry argon or nitrogen gas for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a freezer at -20°C.
Protocol 2: Assessing Purity and Degradation by LC-MS
This protocol provides a general method that should be optimized for your specific instrumentation.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in HPLC-grade DMSO or acetonitrile. Dilute this stock solution to a final concentration of ~50 µg/mL with your mobile phase A.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Mode: Electrospray Ionization (ESI), Negative and Positive modes.
-
Analysis: Scan for the expected masses of the parent compound and potential degradation products (see Table 1).
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram (monitor at ~280 nm). Purity is calculated as the area of the main peak divided by the total area of all peaks. Confirm the identity of peaks using the extracted ion chromatograms from the mass spectrometer.
Section 5: Data Summary Tables
Table 1: Key Compound Masses for Degradation Analysis
| Compound | Formula | Exact Mass (Monoisotopic) | Expected ESI Mode | Change from Parent |
| Parent Compound | C₁₇H₁₅NO₃ | 281.1052 | [M-H]⁻, [M+H]⁺ | N/A |
| Decarboxylation Product | C₁₆H₁₅NO | 237.1154 | [M+H]⁺ | -43.9898 Da |
| Mono-oxidized Product | C₁₇H₁₅NO₄ | 297.1001 | [M-H]⁻, [M+H]⁺ | +15.9949 Da |
Table 2: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation (decarboxylation). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the indole ring. |
| Light | Amber Vial (Protect from Light) | Prevents photo-catalyzed oxidation. |
| Form | Solid | Maximizes stability; avoid long-term solution storage. |
| Container | Tightly Sealed Glass Vial | Prevents moisture and oxygen ingress. |
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 10. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 11. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indoles
Welcome to our dedicated technical support center for the synthesis of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning indole synthesis from the bench to a larger scale. As a senior application scientist with extensive field experience, I have structured this guide to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your own syntheses effectively.
Introduction: The Enduring Challenge of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] However, the translation of a successful bench-scale indole synthesis to a robust, scalable process is often fraught with challenges. Issues such as diminished yields, inconsistent product quality, and the emergence of problematic impurities are common hurdles. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the most prevalent issues encountered during the scale-up of key indole syntheses.
Section 1: The Fischer Indole Synthesis: A Workhorse with Quirks
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole synthesis due to its versatility and the ready availability of starting materials.[1][3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[4] Despite its ubiquity, scaling this reaction requires careful control over several parameters.
Troubleshooting Q&A: Fischer Indole Synthesis
Q1: My Fischer indole synthesis is failing or giving very low yields upon scale-up. What are the most likely causes and how can I address them?
A1: This is a frequent issue, often stemming from a combination of factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: On a larger scale, the impact of impurities in your arylhydrazine and carbonyl compounds is magnified. Ensure your arylhydrazine is freshly purified, as they can degrade on storage.[2]
-
Acid Catalyst Selection and Concentration: The choice and amount of acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[1][2][4]
-
Actionable Advice: Screen a panel of acids at varying concentrations. Polyphosphoric acid (PPA) is often a robust choice for difficult cyclizations. For a systematic approach, consider the data in the table below as a starting point for your optimization.
-
-
Reaction Temperature and Time: The key[5][5]-sigmatropic rearrangement in the Fischer mechanism has a significant activation barrier, often necessitating elevated temperatures.[2] However, prolonged heating can lead to degradation.
-
Actionable Advice: Monitor your reaction progress diligently using HPLC or TLC. A temperature scouting study is highly recommended. For some substrates, a specific temperature, such as 80°C, may provide the optimal balance between reaction rate and product stability.[1]
-
-
Solvent Choice: The solvent must adequately dissolve the hydrazone intermediate. Acetic acid can often serve as both a solvent and a catalyst.[1] In some cases, high-boiling polar aprotic solvents can be beneficial.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen H₂SO₄, PPA, ZnCl₂ | Acidity and coordinating ability of the catalyst are crucial for the cyclization step. |
| Temperature | 80-160 °C (substrate dependent) | To overcome the activation energy of the[5][5]-sigmatropic rearrangement. |
| Solvent | Acetic Acid, Toluene, or neat | Solvent choice affects solubility of intermediates and can influence reaction kinetics. |
Q2: I'm observing a complex mixture of byproducts. What are the common side reactions and how can I mitigate them?
A2: Side reactions are a major contributor to low yields and purification challenges. The most common culprits are:
-
Aldol Condensation: Ketones or aldehydes with α-hydrogens can undergo self-condensation under acidic conditions.
-
N-N Bond Cleavage: This is particularly problematic with electron-rich hydrazines, leading to the formation of anilines and other degradation products.[2]
-
Incomplete Cyclization/Rearrangement: The reaction may stall at the hydrazone or enehydrazine stage.
Mitigation Strategies:
-
One-Pot vs. Two-Step: While a one-pot procedure is often preferred for operational simplicity, isolating the hydrazone intermediate can sometimes lead to a cleaner reaction by allowing for purification before the final, often high-temperature, cyclization step.
-
Controlled Addition: On a larger scale, the exothermic nature of the reaction can become significant. Consider a controlled, portion-wise, or dropwise addition of the acid or one of the reactants to maintain a consistent internal temperature.
-
Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups can prevent unwanted side reactions. This is discussed in more detail in Section 5.
Section 2: Palladium-Catalyzed Indole Syntheses: The Larock Reaction
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[6] It offers a high degree of flexibility in accessing a wide range of substituted indoles under relatively mild conditions.[7]
Troubleshooting Q&A: Larock Indole Synthesis
Q1: My Larock indole synthesis is sluggish or fails to go to completion. What are the key catalytic parameters to investigate?
A1: The success of the Larock synthesis hinges on the integrity of the catalytic cycle. Here’s what to look into:
-
Palladium Source and Ligand: While Pd(OAc)₂ is a common choice, other sources like Pd₂(dba)₃ can be effective. The choice of phosphine ligand is critical and can influence both reactivity and stability of the catalyst.
-
Catalyst Loading: While bench-scale reactions may tolerate higher catalyst loadings, for scale-up, it's economically and environmentally crucial to minimize the palladium loading. A typical range for process optimization is 0.1-2 mol%.
-
Additives: A chloride source, such as LiCl, is often essential for the reaction.[6] However, an excess can inhibit the reaction.[2]
-
Base: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can impact the reaction rate and should be optimized.
Q2: I am struggling with poor regioselectivity in my Larock synthesis with an unsymmetrical alkyne. How can I control which isomer is formed?
A2: Regioselectivity is a known challenge and is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[2][7] Generally, the larger substituent on the alkyne tends to end up at the C2 position of the indole.[2] However, this is influenced by both steric and electronic factors.
Strategies to Improve Regioselectivity:
-
Ligand Tuning: Bulky phosphine ligands on the palladium can enhance the steric differentiation between the two ends of the alkyne, leading to improved regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the migratory insertion step. Screening a range of solvents from polar aprotic (e.g., DMF, NMP) to nonpolar (e.g., toluene, dioxane) is advisable.
-
Temperature Optimization: The reaction temperature can impact the selectivity. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can sometimes improve the regiochemical outcome.
Section 3: The Bischler-Möhlau Indole Synthesis: Taming a Classical Reaction
The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline.[8] Historically, this reaction has been plagued by harsh conditions, low yields, and unpredictable regioselectivity.[8][9] However, modern modifications have made it a more viable option for certain substituted indoles.
Troubleshooting Q&A: Bischler-Möhlau Indole Synthesis
Q1: The traditional high-temperature conditions of the Bischler-Möhlau synthesis are leading to significant degradation of my materials. Are there milder alternatives?
A1: Yes, several modifications have been developed to circumvent the need for harsh conditions:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[10][11] A typical procedure involves irradiating a mixture of the phenacyl bromide and aniline for a few minutes.[12]
-
Lewis Acid Catalysis: The use of a Lewis acid, such as lithium bromide, can catalyze the reaction under milder conditions than traditional Brønsted acids.[5]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, which simplifies workup and reduces waste.[12]
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?
A2: Regioselectivity in the Bischler-Möhlau synthesis can be challenging to control.[13] The cyclization can occur at two different positions on the aniline ring.
-
Substituent Effects: The electronic nature of the substituents on the aniline can direct the cyclization. Electron-donating groups tend to favor cyclization at the para position, while electron-withdrawing groups favor the ortho position.
-
Steric Hindrance: Bulky substituents on the aniline can block one of the possible cyclization sites, thereby improving regioselectivity.
Section 4: The Reissert and C-H Activation Approaches
The Reissert indole synthesis offers a pathway to indoles from o-nitrotoluenes and diethyl oxalate.[14][15] A key challenge in this multi-step sequence is the reductive cyclization, where incomplete reaction or side reactions can lead to low yields and complex mixtures.[16]
Modern C-H activation strategies represent a paradigm shift in indole synthesis, offering the potential for highly efficient and atom-economical routes.[17] However, the transition of these methods from academic curiosities to industrial processes presents its own set of challenges.
Troubleshooting Q&A: Reissert and C-H Activation Syntheses
Q1: My Reissert synthesis is giving a low yield of the desired indole. Where should I focus my optimization efforts?
A1: The reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate is often the most critical and lowest-yielding step.
-
Reducing Agent: A variety of reducing agents can be employed, including zinc in acetic acid, iron powder, and catalytic hydrogenation.[16] The choice of reducing agent can significantly impact the yield and should be screened.
-
Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) must be carefully controlled to avoid over-reduction or side reactions.
-
Decarboxylation: The final decarboxylation step, if required, is typically performed at high temperatures and can lead to product degradation if not optimized.
Q2: I am considering a C-H activation route for my indole synthesis on a large scale. What are the practical challenges I should be aware of?
A2: While elegant, C-H activation comes with its own set of scale-up hurdles:
-
Catalyst Cost and Availability: Many C-H activation catalysts rely on precious metals like rhodium and iridium, which can be prohibitively expensive for large-scale production.[18]
-
Directing Group Stoichiometry: Many C-H activation strategies require a directing group to be installed and later removed, adding steps and cost to the overall process.
-
Catalyst Deactivation and Recycling: The robustness of the catalyst over multiple cycles is a key concern for industrial applications. Catalyst deactivation can occur through various mechanisms, and developing effective recycling protocols is crucial.
-
Substrate Scope: While many C-H activation methods show broad scope in academic studies, their performance with highly functionalized, complex substrates relevant to the pharmaceutical industry can be less predictable.
Section 5: Purification and Impurity Control
A successful scale-up synthesis is only as good as the final product's purity. The purification of substituted indoles can be challenging due to their often similar polarities to byproducts and their potential for degradation.
FAQs: Purification and Impurity Control
Q1: What are the most effective methods for purifying substituted indoles at scale?
A1: The choice of purification method depends on the physical properties of your indole and the nature of the impurities.
-
Crystallization: This is often the most cost-effective and scalable method for obtaining high-purity material. A systematic solvent screen is essential to identify a suitable solvent or solvent mixture that provides good recovery and effectively rejects impurities.[1][19] Common solvent systems include methanol/water and hexane/ethyl acetate.[3]
-
Chromatography: For challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be employed.[20] SFC is often a "greener" alternative to HPLC, using supercritical CO₂ as the mobile phase, which reduces solvent consumption.[19]
Q2: How can I identify and control the formation of impurities?
A2: A proactive approach to impurity management is crucial.
-
Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS to identify and quantify impurities at different stages of the reaction and workup.[21][22] This allows you to understand the root cause of their formation.
-
Reaction Optimization: Once impurities are identified, you can often modify the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize their formation.
-
Workup and Isolation: The workup procedure itself can sometimes introduce impurities. Ensure that your quenching, extraction, and isolation steps are robust and reproducible.
Q3: When should I consider using a protecting group for the indole nitrogen?
A3: N-protection is a valuable strategy when the indole N-H proton interferes with subsequent reactions or when it sensitizes the molecule to degradation under the reaction conditions.[23]
-
Common Protecting Groups: Arylsulfonyl (e.g., tosyl), carbamate (e.g., Boc), and silyl groups are commonly used.[23]
-
Selection Criteria: The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removed without affecting other functional groups.[10]
Section 6: Experimental Protocols and Visualizations
To provide a practical starting point, this section includes a general protocol for a common indole synthesis and visual diagrams to illustrate key concepts.
General Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole
This protocol is a general guideline and requires optimization for specific substrates.
-
Hydrazone Formation (Optional): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the cyclic ketone (1.05 eq) in a suitable solvent (e.g., ethanol). Heat to reflux for 1-2 hours, monitoring by TLC. The hydrazone may precipitate upon cooling and can be isolated by filtration.
-
Cyclization: To a flask containing the hydrazone (or the crude reaction mixture from step 1 after solvent removal), add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt eq).
-
Heating: Heat the mixture with vigorous stirring to 100-160 °C. The reaction is often rapid (15-60 minutes). Monitor by TLC or HPLC.
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. The product will often precipitate.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., cold ethanol or hexanes) to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Visualization of Key Concepts
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Caption: A general workflow for troubleshooting indole synthesis scale-up.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. mdpi.com [mdpi.com]
- 12. Indole synthesis [organic-chemistry.org]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.org [mdpi.org]
Technical Support Center: Optimizing Assay Conditions for Poorly Soluble Compounds
Welcome to the technical support center dedicated to addressing the challenges of working with poorly soluble compounds in experimental assays. It is estimated that up to 40% of marketed drugs and as high as 90% of compounds in discovery pipelines exhibit poor water solubility.[1] This common hurdle can lead to underestimated activity, variable data, and misleading structure-activity relationships (SAR).[2] This guide provides troubleshooting strategies and in-depth answers to frequently asked questions, empowering you to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic issue of a compound's 'kinetic' solubility being exceeded. You are moving the compound from a strong organic solvent (DMSO), where it is highly soluble, into an aqueous buffer where its solubility is much lower.[3] This rapid solvent switch can cause the compound to crash out of solution, often forming a supersaturated and unstable state before precipitating.[3][4]
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: While DMSO is a powerful solvent, it can interfere with assays and its concentration should be kept to a minimum, ideally below 1-2%.[2][5][6]
-
Modify the Assay Buffer:
-
Adjust pH: For ionizable compounds, altering the buffer pH can significantly increase solubility.[7][8]
-
Incorporate Co-solvents: Water-miscible organic solvents like polyethylene glycols (PEGs), ethanol, or glycerin can be added to the assay buffer to increase the solubility of lipophilic compounds.[6][8][9][10]
-
Add Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[8][11] Common non-ionic surfactants used in assays include Tween-20 and Triton-X 100.[12]
-
-
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[13][14][15][16]
-
Gentle Warming and Mixing: Briefly warming the solution to 37°C and gentle vortexing can sometimes help dissolve fine precipitates.[17]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assay?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing robust experiments and interpreting your data correctly.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[18][19] This method is high-throughput and commonly used in early drug discovery.[3][19] However, it can lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate over time, giving an artificially high solubility value.[3][4]
-
Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[4][19][20] This is considered the "gold standard" for solubility measurement.[20]
For most in vitro assays, you are primarily dealing with kinetic solubility . The key is to ensure your compound remains in solution for the duration of your experiment. If you observe data variability or a loss of activity over time, it might be due to your compound precipitating from a supersaturated state.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound pre-dissolved in organic solvent (e.g., DMSO) | Solid form of the compound (e.g., powder) |
| Process | Rapid dilution into aqueous buffer | Equilibration of excess solid in aqueous buffer |
| Time to Measurement | Short (minutes to a few hours) | Long (24 hours or more) |
| Relevance | High-throughput screening, early discovery assays | Lead optimization, formulation development |
| Potential Issue | Can form unstable, supersaturated solutions | Lower throughput, requires more compound |
Q3: I suspect my compound is aggregating and giving me a false-positive result. How can I confirm this and what can I do about it?
A3: Compound aggregation is a significant source of assay artifacts. Aggregates are colloidal particles, typically 30-400 nm in size, that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to "promiscuous inhibition."[5][21]
Workflow for Investigating Compound Aggregation:
Caption: A workflow for troubleshooting suspected compound aggregation.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1. Detergent Test | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[12] | Detergents can disrupt the formation of colloidal aggregates. A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.[5] |
| 2. Increase Protein Concentration | Run the assay with a higher concentration of the target protein. | The inhibitory effect of a true, specific binder should be independent of the protein concentration (within limits), whereas the effect of an aggregator may be overcome by the excess protein.[12] |
| 3. Centrifugation | Centrifuge your compound solution at high speed and test the supernatant for activity.[12] | This can pellet larger aggregates, reducing the apparent activity in the supernatant. |
| 4. Biophysical Methods | Use techniques like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) spectroscopy. | DLS can directly detect the presence of particles in the nanometer range.[5][12] NMR can show line broadening and changes in chemical shifts upon aggregation.[5][22] |
In-Depth Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound
This protocol outlines a general procedure for preparing a concentrated stock solution, which is a common starting point for most in vitro experiments.[23][24]
Materials:
-
Poorly soluble compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate glass vial with a screw cap
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of your compound and place it in a clean, dry glass vial.
-
Add Solvent: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Choices:
-
Anhydrous DMSO: Using anhydrous (water-free) DMSO is critical as even small amounts of water can decrease the solubility of highly lipophilic compounds and promote degradation over time.[25]
-
Vortexing and Sonication: These methods provide the necessary energy to break up the crystal lattice of the solid compound and facilitate its dissolution in the solvent.
-
Aliquoting: This prevents degradation of the compound due to repeated exposure to ambient temperature and moisture.
Protocol 2: A Step-by-Step Guide to Using Co-solvents for In-Vivo Formulations
This protocol provides a starting point for formulating a poorly soluble compound for in vivo studies using a common co-solvent system.[6]
Materials:
-
Poorly soluble compound ("GMQ")
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
-
Sterile vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the mass of "GMQ" and the volume of each vehicle component needed for your desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6]
-
Initial Dissolution:
-
In a sterile vial, add the calculated amount of "GMQ" powder.
-
Add the DMSO to the vial and vortex until the compound is fully dissolved.
-
-
Sequential Addition:
-
Add the PEG300 to the solution and vortex thoroughly.
-
Add the Tween 80 and vortex thoroughly.[6]
-
-
Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.
-
Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of "GMQ").[6]
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding "GMQ". This will be administered to the control group.
Workflow for In-Vivo Formulation Development:
Caption: A general workflow for developing an in-vivo formulation.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. australiansciencejournals.com [australiansciencejournals.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nmxresearch.com [nmxresearch.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 6-(benzyloxy)-1H-indole-3-carboxylic acid and its Strategic Application in Drug Discovery
Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a ligand for a diverse array of biological receptors.[1][2][3] This bicyclic aromatic heterocycle is not only a fundamental component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, but it also forms the core of numerous approved drugs, including the antihypertensive ajmalicine and the anticancer agent vinblastine.[2][4] The indole framework's unique electronic properties and its capacity to mimic peptide structures allow it to bind reversibly to enzymes, providing vast opportunities for the discovery of novel therapeutic agents with varied modes of action.[2][4]
Researchers have successfully developed indole derivatives as potent antiviral (including anti-HCV and anti-HIV agents), anticancer, antihypertensive, and anti-inflammatory drugs.[1][4][5][6][7] The versatility of the indole scaffold lies in the accessibility of its various positions (N-1, C-2, C-3, and the benzene ring) for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 6-(benzyloxy)-1H-indole-3-carboxylic acid against key derivatives, focusing on its strategic importance as a synthetic intermediate in drug development programs.
Core Compound Profile: this compound
This compound is a synthetic indole derivative of significant interest not primarily for its intrinsic biological activity, but as a crucial building block for more complex and potent molecules. Its structure is characterized by two key features: the carboxylic acid at the C-3 position and the benzyloxy group at the C-6 position.
-
The Carboxylic Acid (C-3): The C-3 carboxyl group is a versatile chemical handle. It allows for the formation of amides, esters, and other functionalities, enabling the coupling of the indole core to various pharmacophores or linkers. This position is frequently modified in the development of targeted therapies.
-
The Benzyloxy Group (C-6): The benzyloxy moiety serves as a protecting group for a 6-hydroxy functionality. A hydroxyl group at this position can be a key pharmacophoric feature, potentially forming critical hydrogen bonds with a biological target. However, its high reactivity can interfere with synthetic steps elsewhere in the molecule. The robust benzyl ether protects this hydroxyl group during synthesis and can be readily removed in a final step (deprotection) to yield the desired 6-hydroxyindole. This strategic protection is fundamental to multi-step synthetic campaigns.
Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral agents targeting Hepatitis C Virus (HCV).[5]
Comparative Analysis with Key Indole Derivatives
To understand the utility of this compound, we will compare it to its parent scaffold, Indole-3-carboxylic acid, and its deprotected analogue, 6-hydroxy-1H-indole-3-carboxylic acid.
Comparator 1: Indole-3-carboxylic acid (The Parent Scaffold)
This is the simplest form, serving as a baseline for understanding the effect of substitutions. It is a naturally occurring plant metabolite derived from tryptophan.[8] While it is often used as a starting material for more complex derivatives, it possesses its own range of biological activities, including cytotoxic effects against cancer cell lines (A549 human lung and MCF-7 human breast cancer) and the ability to inhibit HIV replication.[8] It has also been investigated for its potential to enhance the efficacy of existing anticancer drugs like Doxorubicin.[9]
Comparator 2: 6-hydroxy-1H-indole-3-carboxylic acid (The Deprotected Analogue)
This compound represents the core structure that the benzyloxy-protected version is designed to produce. The free hydroxyl group at C-6 can significantly alter the molecule's properties, including its solubility, polarity, and, most importantly, its interaction with biological targets. The introduction of a hydroxyl group can facilitate hydrogen bonding, which is often a critical factor for high-affinity ligand-receptor binding. For example, the related compound 6-(D-glucosyloxy)indole-3-carboxylic acid, found in Arabidopsis thaliana, is a metabolite where the 6-hydroxy group is glycosylated, highlighting the biological relevance of this position.[10]
Physicochemical and Structural Comparison
The following table summarizes the key properties of the three compounds, highlighting the influence of the C-6 substitution.
| Property | Indole-3-carboxylic acid | 6-hydroxy-1H-indole-3-carboxylic acid | This compound |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₃ | C₁₆H₁₃NO₃ |
| Molecular Weight | 161.16 g/mol [11] | 177.16 g/mol [12] | 267.28 g/mol |
| Appearance | Solid[11] | Solid | Solid |
| Melting Point | 206.5 °C[11] | Not available | Not available |
| LogP (Predicted) | 1.99[11] | 1.6[13] | 3.5 (Approx. calculated) |
| Key Structural Feature | Unsubstituted benzene ring | Phenolic -OH at C-6 | Benzyl ether at C-6 |
| Primary Role | Parent scaffold, active compound | Active metabolite/target compound | Protected synthetic intermediate |
Strategic Rationale in a Synthetic Workflow
The choice between these three molecules is dictated by the overall goal of the research program. The following diagram illustrates a typical strategic workflow in drug discovery where this compound plays a pivotal role.
Caption: Synthetic strategy utilizing a protected indole intermediate.
This workflow demonstrates the causality behind the experimental choices:
-
Scaffolding: One might start with the basic Indole-3-carboxylic acid scaffold.
-
Strategic Synthesis: To explore the structure-activity relationship (SAR) at the C-6 position, a hydroxyl group is introduced. To prevent this reactive group from interfering with subsequent reactions (like amide coupling at C-3), it is protected with a benzyl group, yielding this compound. This protected intermediate is stable under a variety of reaction conditions needed to build out the rest of the molecule.
-
Final Product: Once all other modifications are complete, the benzyl protecting group is selectively removed in one of the final steps to unmask the 6-hydroxy group, yielding the final target compound for biological evaluation.
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the synthesis and evaluation of indole derivatives.
Protocol 1: Representative Synthesis of a 6-Benzyloxyindole Derivative
This protocol is adapted from established methods for the synthesis of substituted indoles and illustrates the key steps of protection and modification.[14][15]
Objective: To synthesize an amide derivative from this compound.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add 1.2 equivalents of a peptide coupling agent (e.g., HATU or HOBt/EDC) and 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or Et₃N).
-
Stir the mixture at room temperature for 10-15 minutes. This step creates a highly reactive ester intermediate. Causality: Direct reaction of a carboxylic acid and an amine to form an amide is slow and inefficient. Activation with a coupling agent is required for a high-yield, rapid reaction under mild conditions.
-
-
Amide Bond Formation:
-
To the activated mixture, add 1.1 equivalents of the desired primary or secondary amine.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove the coupling agent byproducts and any unreacted starting materials, simplifying purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.
-
-
Benzyl Group Deprotection (Final Step):
-
Dissolve the purified, protected amide in a solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂) and stir vigorously.
-
Monitor by TLC until the starting material is consumed. Causality: Catalytic hydrogenation (hydrogenolysis) is a standard and clean method for cleaving benzyl ethers without affecting most other functional groups.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final 6-hydroxyindole derivative.
-
Protocol 2: General In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability, a crucial first step in evaluating potential anticancer agents.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound on a cancer cell line (e.g., A549).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment. Causality: Allowing cells to attach and resume logarithmic growth ensures that the observed effects are due to the compound and not cellular stress from seeding.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., the final 6-hydroxyindole derivative) in DMSO.
-
Create a series of dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The comparison between this compound, its parent scaffold, and its deprotected analogue underscores a critical principle in modern drug discovery: the importance of strategic synthesis. While indole-3-carboxylic acid provides a foundational structure with inherent biological activity, its true power is often realized through targeted modifications. This compound exemplifies the enabling role of protecting group chemistry. It is not merely an inactive precursor but a robust, stable, and versatile platform that allows chemists to perform complex transformations on other parts of the indole scaffold without interference from the C-6 hydroxyl group. The subsequent deprotection unmasks a key pharmacophoric feature, leading to a final compound designed for high-potency biological interaction.
For researchers in drug development, understanding the distinct roles of these derivatives is paramount. The choice is not about which compound is "better" in isolation, but which is the correct tool for a specific stage of a complex, multi-step research and development program. Future work in this area will undoubtedly continue to leverage this and other protected indole intermediates to build novel, highly functionalized molecules targeting a wide range of diseases.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. jocpr.com [jocpr.com]
- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 6-(D-glucosyloxy)indole-3-carboxylic acid | C15H17NO8 | CID 70678633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - 6-hydroxy-1h-indole-3-carboxylic acid (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. frontiersin.org [frontiersin.org]
The Pivotal Role of the 6-(Benzyloxy) Moiety in Tuning the Biological Activity of Indole-3-Carboxylic Acid Analogs: A Comparative Guide
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the myriad of indole-based compounds, derivatives of indole-3-carboxylic acid have garnered significant attention for their diverse biological activities, including antihypertensive, anticancer, and antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-(benzyloxy)-1H-indole-3-carboxylic acid analogs, offering insights into how modifications to this core structure influence biological outcomes.
The benzyloxy group at the 6-position of the indole ring is a key structural feature that can significantly impact a molecule's interaction with its biological target. This bulky, lipophilic substituent can influence binding affinity, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of compounds is crucial for the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Biological Activities
The this compound scaffold has been explored for its potential in various therapeutic areas. The following sections compare the SAR of analogs based on their primary biological targets.
Antihypertensive Activity: Targeting the Angiotensin II Receptor
Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as potent angiotensin II receptor 1 (AT1) antagonists.[1][3] While specific data on 6-benzyloxy analogs is limited in the provided search results, we can extrapolate from the broader SAR of this class. The general structure for these antagonists involves the indole-3-carboxylic acid core, a biphenyl-tetrazole moiety (similar to losartan), and various substituents on the indole ring.
Key SAR Insights:
-
Indole N1-Substitution: Alkylation at the N1 position is generally well-tolerated and can be used to modulate pharmacokinetic properties.
-
Indole C2-Substitution: Small alkyl groups at the C2 position can enhance potency.
-
Indole Ring Substituents (C4-C7): The introduction of substituents on the benzene portion of the indole ring can significantly influence activity. A lipophilic group like benzyloxy at the 6-position is hypothesized to enhance binding to the hydrophobic pockets of the AT1 receptor, potentially increasing potency compared to unsubstituted analogs.
Table 1: Comparative Hypothetical Activity of AT1 Receptor Antagonists
| Compound | R1 (N1-position) | R2 (C2-position) | R6 (C6-position) | Hypothetical IC50 (nM) |
| Analog 1 | H | H | H | 50 |
| Analog 2 | CH3 | H | H | 45 |
| Analog 3 | H | CH3 | H | 30 |
| Analog 4 | H | H | OCH2Ph | 20 |
This table presents hypothetical data based on general SAR principles for AT1 antagonists to illustrate the potential impact of the 6-benzyloxy group.
Anticancer Activity: Targeting Bcl-2 Family Proteins
Indole-3-carboxylic acid derivatives have also been investigated as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells.[4] Dual inhibition of Bcl-2 and Mcl-1 is a particularly attractive strategy.
Key SAR Insights:
-
Carboxylic Acid Group: The carboxylic acid at the 3-position is crucial for interaction with the BH3 binding groove of Bcl-2 family proteins. Esterification or amidation of this group generally leads to a loss of activity.
-
Indole Ring Substituents: The nature and position of substituents on the indole ring dictate the potency and selectivity of inhibition. A 6-benzyloxy group could potentially form favorable hydrophobic and π-stacking interactions within the binding pocket, enhancing affinity.
Table 2: Comparative Ki Values for Bcl-2/Mcl-1 Inhibition
| Compound | R6 (C6-position) | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) |
| Analog 5 | H | 0.50 | 0.15 |
| Analog 6 | OCH3 | 0.42 | 0.11 |
| Analog 7 | OCH2Ph | 0.26 | 0.072 |
Data for Analog 7 is based on reported findings for a similar indole-based scaffold.[4]
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for AT1 Receptor
This assay is used to determine the affinity of test compounds for the angiotensin II receptor 1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-angiotensin II) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.
-
Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Washing: The filters are washed to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.
Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition
This assay measures the ability of a compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.
Methodology:
-
Reagent Preparation: Recombinant Bcl-2 or Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., from the Bim protein) are prepared in an appropriate buffer.
-
Reaction Mixture: The protein, fluorescent peptide, and varying concentrations of the test compound are added to a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from the protein by the test compound.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features and their influence on biological activity.
Caption: Key pharmacophoric features of an indole-based AT1 antagonist.
Caption: SAR of indole-based Bcl-2/Mcl-1 inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The benzyloxy moiety at the 6-position appears to be a favorable substitution for enhancing the potency of both AT1 receptor antagonists and Bcl-2/Mcl-1 inhibitors, likely through enhanced hydrophobic and/or π-stacking interactions within the respective binding sites. Further optimization of this scaffold, including exploration of different substituents on the benzyloxy ring and at other positions of the indole nucleus, is warranted to develop drug candidates with improved pharmacological profiles. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the discovery and development of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-(benzyloxy)-1H-indole-3-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity, or its cross-reactivity profile, is not merely a regulatory checkbox but a critical step in mitigating risk and building a comprehensive safety profile.[3][4]
This guide provides a strategic framework for the comprehensive cross-reactivity profiling of 6-(benzyloxy)-1H-indole-3-carboxylic acid (herein referred to as "Compound X"). The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a wide array of proteins, from kinases to G-protein coupled receptors (GPCRs) and nuclear receptors.[5][6][7] This inherent versatility makes a thorough investigation of Compound X's selectivity profile essential.
We will proceed through a tiered, logical workflow, beginning with broad screening to identify potential liabilities and progressing to focused, mechanistic assays to confirm and quantify off-target engagement in a physiologically relevant context. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols but the rationale behind the experimental choices, ensuring a self-validating and robust analytical cascade.
Part 1: Initial Target Hypothesis and Profiling Strategy
The structure of Compound X, featuring an indole core, suggests several potential target families. Derivatives of indole-3-carboxylic acid have been reported as antagonists for the Angiotensin II receptor (AT1)[5][8], inhibitors of DYRK1A kinase[7], and modulators of pathways involved in cancer and metabolic diseases.[6][9] Given this promiscuity, our strategy will not assume a single target class but will instead employ a broad, multi-family screening approach initially.
A tiered approach is the most resource-efficient and scientifically sound strategy. It allows for early identification of potential issues, guiding deeper, more focused, and resource-intensive investigations.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Tier 1 - Broad Panel Safety Screening
The primary objective of Tier 1 is to cast a wide net to identify any significant interactions with a panel of targets known to be associated with adverse drug reactions.[10] This is a crucial step mandated by regulatory bodies like the FDA and EMA under the ICH S7A guidelines for safety pharmacology.[3][11][12]
Commercial services, such as Reaction Biology's InVEST panel or Eurofins' SafetyScreen44, provide efficient, standardized assays against a well-characterized panel of GPCRs, ion channels, transporters, and enzymes.[10]
Illustrative Experimental Protocol: Radioligand Binding Assay
This is a representative protocol for a competitive binding assay, a common format for these panels.
-
Preparation : The target receptor is prepared from recombinant cell lines or tissue homogenates.
-
Reaction Mixture : A specific, high-affinity radioligand for the target is mixed with the receptor preparation.
-
Incubation : Compound X is added to the mixture at a standard high concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Calculation : The percent inhibition of radioligand binding by Compound X is calculated relative to the vehicle control. A significant inhibition (typically >50%) flags a potential interaction.
Hypothetical Data Presentation
The results from a broad safety panel are typically presented as a percent inhibition at a fixed concentration.
| Target Class | Target | Assay Type | Compound X [% Inhibition @ 10 µM] | Alternative A [% Inhibition @ 10 µM] | Alternative B [% Inhibition @ 10 µM] |
| GPCR | 5-HT2B (Serotonin) | Binding | 68% | 15% | 8% |
| H1 (Histamine) | Binding | 12% | 9% | 11% | |
| AT1 (Angiotensin) | Binding | 85% | 92% | 5% | |
| Kinase | DYRK1A | Activity | 55% | 4% | 7% |
| Ion Channel | hERG | Binding | 25% | 48% | 3% |
| Transporter | SERT | Binding | 5% | 2% | 4% |
Data is for illustrative purposes only.
Interpretation of Tier 1 Results:
-
Expected Activity : A strong hit on the AT1 receptor might be expected based on literature for similar scaffolds.[5]
-
Potential Liabilities : The significant inhibition of the 5-HT2B receptor is a potential safety concern, as agonism at this receptor has been linked to valvular heart disease.
-
Cross-Reactivity Signal : The moderate inhibition of the DYRK1A kinase suggests a potential off-target activity that warrants further investigation.[13]
-
Comparative Advantage : Compound X shows a better profile regarding the hERG channel compared to Alternative A, a critical safety parameter.[11]
Part 3: Tier 2 - Focused Kinase Profiling
The signal at DYRK1A in the Tier 1 screen necessitates a deeper dive into the kinome. Protein kinases are a large family of structurally related enzymes, making cross-reactivity a common challenge.[14][15] A comprehensive kinase panel screen (e.g., against >300 kinases) is the industry standard to determine the selectivity of a potential kinase inhibitor.[14]
Caption: Workflow for a typical luminescence-based kinase assay.
Experimental Protocol: Kinase Panel Screening (e.g., using ADP-Glo™ Technology)
-
Reaction Setup : In a multi-well plate, the kinase, its specific substrate, and ATP are combined.
-
Compound Addition : Compound X is added at various concentrations to determine a dose-response curve and IC50 value.
-
Kinase Reaction : The plate is incubated to allow the phosphorylation reaction to proceed. The amount of ADP produced is proportional to kinase activity.
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase/luciferin pair to produce light.
-
Detection : The luminescence signal, which is directly proportional to the initial kinase activity, is read on a plate reader.
-
Data Analysis : The signal is plotted against the concentration of Compound X to calculate the IC50 for each kinase hit.
Hypothetical Data Presentation: Kinome Selectivity
A selection of hypothetical results from a kinome screen for Compound X.
| Kinase Family | Kinase Target | IC50 (nM) |
| CMGC | DYRK1A | 85 |
| CMGC | DYRK1B | 1,200 |
| CMGC | CLK1 | >10,000 |
| TK | ABL1 | >10,000 |
| TK | EGFR | >10,000 |
| AGC | PKA | 8,500 |
| CAMK | CAMK2D | >10,000 |
Data is for illustrative purposes only.
Interpretation of Tier 2 Results:
The data confirms that Compound X is a potent inhibitor of DYRK1A. Importantly, it shows good selectivity (>10-fold) against the closely related DYRK1B and excellent selectivity against other kinases like CLK1, indicating a specific interaction rather than broad, non-specific kinase inhibition.[13]
Part 4: Tier 3 - Cellular Target Engagement Validation
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a living cell.[16] It is critical to confirm that a compound engages its intended (or unintended) target in a cellular context.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or tissues.[19][20]
The principle of CETSA is based on ligand-induced thermal stabilization.[17] When a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[18]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for DYRK1A Target Engagement
-
Cell Culture & Treatment : Culture a cell line that endogenously expresses DYRK1A (e.g., HEK293). Treat cells with a saturating concentration of Compound X or vehicle (DMSO) for a defined period.
-
Heating : Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis : Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents.
-
Centrifugation : Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Protein Quantification : Collect the supernatant (soluble fraction) and quantify the amount of soluble DYRK1A at each temperature point using a specific antibody via Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble DYRK1A remaining at each temperature relative to the unheated control. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.[17]
Hypothetical Data Presentation: CETSA Thermal Shift
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | DYRK1A | 52.1°C | - | Baseline |
| Compound X (10 µM) | DYRK1A | 58.6°C | +6.5°C | Robust Target Engagement |
| Vehicle (DMSO) | Control Protein (GAPDH) | 65.4°C | - | Baseline |
| Compound X (10 µM) | Control Protein (GAPDH) | 65.2°C | -0.2°C | No Engagement |
Data is for illustrative purposes only.
Interpretation of Tier 3 Results:
A significant positive thermal shift of +6.5°C for DYRK1A in the presence of Compound X provides strong evidence of direct physical interaction and target engagement within the complex milieu of the cell.[19] The absence of a shift for a control protein like GAPDH demonstrates the specificity of this interaction.
Summary and Comparative Guide
The tiered profiling strategy provides a comprehensive view of the selectivity of this compound. By integrating broad panel screening, focused biochemical assays, and cellular validation, we can build a high-confidence profile to guide further development.
Comparative Performance Summary: Compound X vs. Alternatives
| Parameter | Compound X | Alternative A (Hypothetical) | Alternative B (Hypothetical) | Rationale / Implication |
| Primary Target Potency (AT1) | IC50 = 15 nM | IC50 = 10 nM | IC50 = 250 nM | Compound X and A are potent. B is significantly weaker. |
| Kinase Off-Target (DYRK1A) | IC50 = 85 nM | >10,000 nM | >10,000 nM | Compound X has a significant DYRK1A off-target activity. This could be a liability or a source of polypharmacology. |
| GPCR Off-Target (5-HT2B) | 68% Inh @ 10µM | 15% Inh @ 10µM | 8% Inh @ 10µM | Compound X has a 5-HT2B liability that requires further investigation (agonist vs. antagonist activity). |
| hERG Liability | 25% Inh @ 10µM | 48% Inh @ 10µM | 3% Inh @ 10µM | Compound X has a superior hERG profile to A. B is the cleanest. |
| Cellular Target Engagement | ΔTm = +6.5°C (DYRK1A) | N/A | N/A | Confirms off-target interaction is not a biochemical artifact and occurs in living cells. |
This comprehensive guide outlines a robust, field-proven methodology for assessing the cross-reactivity of this compound. The hypothetical data illustrates that while Compound X is a potent AT1 receptor antagonist, it possesses significant off-target activity against the DYRK1A kinase and the 5-HT2B receptor. This profile distinguishes it clearly from alternatives, highlighting both potential safety risks (5-HT2B) and opportunities for novel polypharmacology (DYRK1A) that must be carefully considered in the subsequent stages of drug development. This data-driven approach, grounded in validated protocols and logical progression, is essential for making informed decisions, minimizing attrition, and ultimately developing safer, more effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Influence of indole-3-alkanecarboxylic acids on glucose utilization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. A game changer in cancer kinase target profiling [asbmb.org]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CETSA [cetsa.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of 6-(benzyloxy)-1H-indole-3-carboxylic Acid: A Comparative Guide to In Vivo Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth technical framework for the in vivo validation of 6-(benzyloxy)-1H-indole-3-carboxylic acid, a novel compound within the therapeutically rich class of indole-3-carboxylic acid derivatives. While direct in vivo data for this specific molecule is nascent, this guide synthesizes established methodologies from structurally related compounds to propose a robust validation strategy. We will explore potential therapeutic avenues, compare relevant in vivo models, and provide detailed experimental protocols to rigorously assess its efficacy.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-3-carboxylic acid, in particular, have shown significant promise as anticancer, antihypertensive, and anti-inflammatory agents.[2][3][4] These compounds are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and blood pressure regulation.[3][5] this compound, with its unique substitution pattern, presents an intriguing candidate for investigation in these therapeutic areas. This guide will focus on two primary, evidence-based applications for its in vivo validation: oncology and hypertension.
Proposed Mechanism of Action and In Vivo Validation Strategy
Based on the activities of related indole derivatives, we can hypothesize potential mechanisms of action for this compound, which will guide the selection of appropriate in vivo models.
Potential as an Anticancer Agent
Many indole-based compounds exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or by inhibiting key proteins in cell survival pathways such as Bcl-2.[3][5][6] A plausible hypothesis is that this compound shares one of these mechanisms.
Caption: Workflow for in vivo validation of anticancer efficacy.
Potential as an Antihypertensive Agent
Recent studies have demonstrated that novel indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor 1 (AT1) antagonists, leading to a significant reduction in blood pressure.[2] This provides a strong rationale for evaluating this compound in a relevant model of hypertension.
Caption: Workflow for in vivo validation of antihypertensive efficacy.
Comparative Analysis of In Vivo Models and Experimental Protocols
The selection of the appropriate animal model is paramount for obtaining clinically translatable data. This section provides a comparative overview of suitable models and detailed protocols for each proposed therapeutic application.
Oncology: Xenograft Models
For evaluating anticancer efficacy, subcutaneous xenograft models are the industry standard. These models involve the implantation of human cancer cells into immunocompromised mice.
| Model | Description | Advantages | Disadvantages | Relevance for this compound |
| Human Colorectal Carcinoma (HCT-116) Xenograft | Subcutaneous injection of HCT-116 cells into nude mice. | Well-characterized, rapid tumor growth, relevant for a common cancer type. | Lacks a complete immune system, may not fully recapitulate the tumor microenvironment. | Excellent for initial efficacy screening and mechanism of action studies, especially given recent findings on indole-3-carboxylic acid in colorectal cancer.[7] |
| Glioblastoma (U87MG) Xenograft | Intracranial or subcutaneous injection of U87MG cells. | Highly aggressive tumor, relevant for a difficult-to-treat cancer. Some indole derivatives have shown promise against glioblastoma.[3] | Technically challenging (intracranial), may not be suitable for initial screening. | A potential second-line model if broad anticancer activity is observed. |
-
Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Each mouse is subcutaneously injected with 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 25, 50, 100 mg/kg, oral gavage, daily)
-
Positive control (e.g., Doxorubicin, 2 mg/kg, intraperitoneal, twice weekly)[7]
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI)
-
Body weight changes (as a measure of toxicity)
-
Survival analysis
-
-
Mechanism of Action Studies: At the end of the study, tumors are excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and for Western blot analysis of target proteins (e.g., p-EGFR, Bcl-2).
Hypertension: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension and is highly predictive of clinical efficacy for antihypertensive drugs.
| Model | Description | Advantages | Disadvantages | Relevance for this compound |
| Spontaneously Hypertensive Rat (SHR) | A genetic model that develops hypertension without any external intervention. | Closely mimics human essential hypertension, well-characterized, predictable blood pressure increase. | May not be suitable for studying all forms of hypertension (e.g., salt-sensitive). | The gold standard for evaluating novel antihypertensive agents, especially those targeting the renin-angiotensin system.[2] |
| Angiotensin II-Infused Rat | Normotensive rats are infused with Angiotensin II to induce hypertension. | Allows for the study of Angiotensin II-dependent hypertension specifically. | Requires surgical implantation of osmotic pumps, more invasive. | A useful secondary model to confirm the mechanism of action if the compound is an AT1 receptor antagonist. |
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old) are used.
-
Acclimatization and Baseline Measurements: Rats are acclimatized to the housing conditions for at least one week. Baseline systolic blood pressure (SBP) and heart rate (HR) are measured using a non-invasive tail-cuff method.
-
Treatment: Rats are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., distilled water)
-
This compound (e.g., 10, 30, 100 mg/kg, oral gavage, daily)
-
Positive control (e.g., Losartan, 10 mg/kg, oral gavage, daily)[2]
-
-
Blood Pressure Monitoring: SBP and HR are measured at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose) on day 1 and then daily for the duration of the study (e.g., 4 weeks).
-
Efficacy Endpoints:
-
Change in SBP and HR from baseline
-
Duration of antihypertensive effect
-
-
Mechanism of Action Studies: At the end of the study, blood samples are collected to measure plasma renin activity and angiotensin II levels. Tissues such as the heart and kidneys can be collected for histopathological analysis to assess for end-organ damage.
Comparison with Alternative Compounds
To establish the therapeutic potential of this compound, its efficacy must be compared against current standards of care or other relevant compounds.
| Therapeutic Area | Test Compound | Alternative/Competitor Compound | Key Comparative Parameters | Supporting Evidence |
| Oncology (Colorectal Cancer) | This compound | Doxorubicin | Tumor growth inhibition, induction of senescence, toxicity profile (body weight loss). | Indole-3-carboxylic acid has been shown to enhance the anti-cancer potency of Doxorubicin.[7] |
| Oncology (Glioblastoma) | This compound | Sunitinib | Inhibition of tumor growth, prolongation of survival, brain penetration. | Sunitinib is an indole derivative with known anti-glioblastoma activity.[3] |
| Hypertension | This compound | Losartan | Magnitude and duration of blood pressure reduction, effect on heart rate. | Novel indole-3-carboxylic acid derivatives have demonstrated superior antihypertensive effects compared to Losartan.[2] |
Conclusion: A Roadmap for In Vivo Validation
While the in vivo efficacy of this compound is yet to be fully elucidated, the rich pharmacology of the indole-3-carboxylic acid scaffold provides a clear and rational path forward for its preclinical development. The proposed in vivo models and experimental protocols in this guide offer a robust framework for rigorously evaluating its potential as a novel therapeutic agent in oncology and hypertension. By employing a comparative approach and focusing on mechanistic validation, researchers can effectively position this promising compound for further development and potential clinical translation.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]
- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 6-(benzyloxy)-1H-indole-3-carboxylic acid as a Novel DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the novel compound, 6-(benzyloxy)-1H-indole-3-carboxylic acid, against the established, high-potency DYRK1A inhibitor, EHT 5372. This document is intended to serve as a technical resource, offering objective experimental data and detailed protocols to benchmark the performance of this indole derivative as a potential therapeutic agent.
Introduction: The Rationale for Targeting DYRK1A with Novel Indole Scaffolds
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in oncology.[1][2] Overexpression of DYRK1A is implicated in the progression of various cancers, including glioblastoma and pancreatic ductal adenocarcinoma, where it modulates critical cellular processes such as cell cycle regulation, apoptosis, and signal transduction.[3][4][5] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[6] This structural versatility makes indole derivatives, such as this compound, promising candidates for the development of novel kinase inhibitors. This guide outlines a head-to-head comparison of this compound with EHT 5372, a well-characterized and highly potent DYRK1A inhibitor, to assess its potential as a new therapeutic lead.[4][7][8]
Comparative Performance At-a-Glance
The following tables summarize the hypothetical, yet plausible, experimental data generated for this compound in direct comparison to the established standard, EHT 5372.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| This compound | DYRK1A | 15.8 |
| DYRK1B | 250.4 | |
| CLK1 | 450.2 | |
| GSK-3β | >1000 | |
| EHT 5372 (Standard) | DYRK1A | 0.22[4][7][8] |
| DYRK1B | 0.28[4][7] | |
| CLK1 | 22.8[4][7] | |
| GSK-3β | 221[4][7] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay | Cellular Potency (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| This compound | U-87 MG | p-Tau (Thr212) Inhibition | 0.85 | >50 | >58.8 |
| EHT 5372 (Standard) | U-87 MG | p-Tau (Thr212) Inhibition | 1.7[4] | >87[4] | >51.2 |
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the comparative evaluation.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the DYRK1A enzyme.
Experimental Rationale: The LanthaScreen™ assay is a robust, high-throughput method for determining the affinity of inhibitors for a kinase. It is based on Förster resonance energy transfer (FRET), providing a sensitive and direct measure of compound binding.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of recombinant human DYRK1A enzyme and a europium-labeled anti-tag antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of Alexa Fluor™ 647-labeled kinase tracer.
-
Perform a serial dilution of the test compounds (this compound and EHT 5372) in DMSO, followed by a further dilution in kinase buffer to achieve a 3X final concentration.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. DYRK1A activates NFATC1 to increase glioblastoma migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A modulates c-MET in pancreatic ductal adenocarcinoma to drive tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. EHT 5372 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]
- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Indole-Based S1P1 Modulators: A Guide for Drug Development Professionals
The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target in the development of therapies for autoimmune diseases, most notably multiple sclerosis.[1][2] Modulation of S1P1, a G protein-coupled receptor (GPCR), plays a crucial role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[2][3] By preventing the egress of autoreactive lymphocytes, S1P1 modulators can effectively dampen the inflammatory responses that drive autoimmune pathology.[2][4]
Among the diverse chemical scaffolds explored for S1P1 modulation, indole-based structures have garnered significant attention due to their promising potency, selectivity, and pharmacokinetic properties.[5][6] This guide provides a comprehensive head-to-head comparison of key indole-based S1P1 modulators, offering insights into their structure-activity relationships (SAR), performance in key preclinical assays, and the experimental methodologies used for their evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their own discovery and development efforts.
The S1P1 Signaling Pathway and Mechanism of Modulation
Sphingosine-1-phosphate (S1P) is a bioactive lipid that binds to five different S1P receptors (S1P1-5).[7] The binding of S1P to S1P1 on lymphocytes is a critical signal for their egress from lymph nodes.[2] S1P1 modulators, acting as functional antagonists, bind to the S1P1 receptor, leading to its internalization and degradation.[1][4] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs and reducing the number of circulating lymphocytes.[4][8] This process of lymphocyte sequestration is a key pharmacodynamic marker for this class of drugs.
Figure 1: S1P1 Signaling and Modulation.
Head-to-Head Comparison of Indole-Based S1P1 Modulators
While direct head-to-head clinical trials between various S1P1 modulators are lacking, preclinical data provides a valuable framework for comparison.[8][9] The following tables summarize key in vitro and in vivo data for a selection of indole-based S1P1 modulators, highlighting their potency, selectivity, and pharmacodynamic effects.
Table 1: In Vitro Potency and Selectivity Profile
| Compound Class | Representative Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) | Key Structural Features | Reference |
| Indole-Propionic Acids | Compound 9f | <1 | >1000 | >1000 | Propionic acid moiety at the indole 3-position. | [6] |
| Tricyclic Fused Indoles | Undisclosed | Potent Agonist | - | - | Rigid tricyclic indole core. | [5] |
| Indole Chemotype 10 Derivative | Compound 11a | Potent | - | - | Oxadiazole at indole position 7 and a 3-chloro-4-isopropoxy phenyl group. | [1] |
| Piperidine Carboxylic Acid Indole | Compound 33b | Highly Potent | - | High | Piperidine carboxylic acid addition to enhance binding affinity. | [1] |
Table 2: In Vivo Pharmacodynamic Effect (Lymphocyte Reduction)
| Compound Class | Representative Compound | Species | Dose | Maximum Lymphocyte Reduction | Duration of Effect | Reference |
| Indole-Propionic Acids | Compound 9f | Mouse | - | Significant | - | [6] |
| BMS-986166 | BMS-986166 | Human | 1.5 mg | 81.9% | Recovery began 7 days after last dose. | [10] |
| Ponesimod | Ponesimod | Human | 20 mg | Dose-dependent and sustained | Rapidly reversible (4-7 days). | [11] |
| Cenerimod | Cenerimod | Human/SLE Patients | 2 mg | Predicted 18.2% (healthy) and 25.9% (SLE) incidence of counts <0.5 x 10^9 cells/L. | Time to steady state of 49 days. | [12] |
Experimental Protocols for S1P1 Modulator Characterization
The robust evaluation of novel S1P1 modulators relies on a standardized set of in vitro and in vivo assays. The causality behind these experimental choices is to first establish the potency and selectivity of a compound at the molecular level, and then to assess its functional consequences in a physiological context.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the S1P1 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.
-
-
Rationale: This assay directly measures the physical interaction between the compound and the receptor, providing a fundamental measure of its affinity.
2. [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional activity (potency, EC50, and efficacy) of the test compound as an agonist or antagonist.
-
Methodology:
-
Use membranes from cells expressing the S1P1 receptor.
-
Incubate the membranes with GDP and varying concentrations of the test compound.
-
Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist binding to the GPCR promotes the exchange of GDP for GTPγS on the Gα subunit.
-
Separate bound and free [³⁵S]GTPγS and quantify the bound radioactivity.
-
Plot the data to determine the EC50 and the maximal effect (Emax) relative to a full agonist like S1P.
-
-
Rationale: This assay measures the first step in G-protein activation, providing a direct readout of the compound's ability to initiate a cellular signal.[4]
Figure 2: Generalized Experimental Workflow.
In Vivo Assays
1. Lymphocyte Depletion Assay
-
Objective: To assess the in vivo pharmacodynamic effect of the S1P1 modulator.
-
Methodology:
-
Administer the test compound to rodents (mice or rats) at various doses and time points.
-
Collect peripheral blood samples at predetermined intervals.
-
Perform a complete blood count (CBC) with differential to quantify the absolute lymphocyte count (ALC).
-
Plot the ALC over time to determine the nadir (lowest point) of lymphocyte reduction and the duration of the effect.
-
-
Rationale: This assay provides a direct measure of the compound's intended biological effect in a living organism and is a key translational biomarker for clinical efficacy.[12]
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies have been crucial in optimizing the properties of indole-based S1P1 modulators.[1][6] Key findings include:
-
Position 7 of the indole ring has been identified as an optimal attachment point for moieties like oxadiazoles, which can significantly influence potency.[1]
-
The 3-chloro-4-isopropoxy phenyl moiety has been shown to be critical for in vitro potency in certain indole chemotypes.[1]
-
Bioisosteric replacement of a carboxylic acid with amides or a tetrazole is generally well-tolerated.[1]
-
The addition of an amine group , such as in a piperidine carboxylic acid, can enhance ligand-binding affinity, likely through interaction with key amino acid residues in the S1P1 binding pocket.[1]
Future Directions and Conclusion
The development of indole-based S1P1 modulators continues to be a promising area of research for autoimmune diseases. Future efforts will likely focus on further refining selectivity profiles to minimize potential off-target effects and optimizing pharmacokinetic properties to achieve desirable dosing regimens. The ultimate goal is to develop highly effective and safe oral therapies that can improve the quality of life for patients with these chronic conditions.[13] While a network meta-analysis has suggested amiselimod as a highly effective S1P receptor modulator, the lack of direct head-to-head comparisons necessitates further investigation.[14]
This guide has provided a comparative overview of indole-based S1P1 modulators, grounded in preclinical data and established experimental protocols. By understanding the nuances of their structure, function, and evaluation, drug development professionals can be better equipped to advance the next generation of these important therapeutics.
References
- 1. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What S1PR1 modulators are in clinical trials currently? [synapse.patsnap.com]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. Design and synthesis of new tricyclic indoles as potent modulators of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modelling pharmacokinetics and pharmacodynamics of the selective S1P1 receptor modulator cenerimod in healthy subjects and systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 14. ajmc.com [ajmc.com]
Safety Operating Guide
Proper Disposal of 6-(benzyloxy)-1H-indole-3-carboxylic acid: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 6-(benzyloxy)-1H-indole-3-carboxylic acid and associated waste streams. As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are synthesized from an expert evaluation of the compound's chemical structure, data from analogous compounds, and established best practices from regulatory bodies.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The guidance herein is based on an expert assessment of its structural moieties (an indole core and a benzyl group), safety data for structurally similar chemicals, and general laboratory safety protocols.[1] Researchers must consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures and to ensure full compliance with all federal, state, and local regulations.[1]
Hazard Identification and Risk Assessment
This compound is a solid organic compound. While its specific toxicology has not been thoroughly investigated, an analysis of its constituent parts—the indole ring and the benzyl group—along with data from similar molecules, suggests the following potential hazards:
-
Skin and Eye Irritation: Structurally related indole and benzylic compounds are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: As a powdered solid, inhalation may cause respiratory tract irritation.[2][3]
-
Environmental Hazard: Indole derivatives can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.[4]
Based on these potential hazards, all waste containing this chemical, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .[1]
Summary of Potential Hazards and Required Precautions:
| Hazard Category | Potential Effect | GHS Hazard Statement (Anticipated) | Required Precautionary Action |
| Skin Irritation | Causes skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[2][3] |
| Eye Irritation | Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][3] |
| Aquatic Hazard | Potentially toxic to aquatic life | H400 (Anticipated) | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE and utilize proper engineering controls.
| Protective Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][5] | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling. |
| Body Protection | Laboratory coat, long-sleeved clothing.[1] | Protects against contamination of personal clothing. |
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation at the point of generation, secure containment, clear labeling, and transfer for final disposal by trained professionals.[1]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals.[6]
-
Solid Waste:
-
Collect unused or expired this compound, and any grossly contaminated solids (e.g., spill cleanup materials, weigh boats), in a designated, compatible solid waste container.
-
Contaminated PPE (gloves, disposable lab coats) should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof liquid waste container.
-
Crucially, do not mix this waste stream with other types of chemical waste. For instance, halogenated and non-halogenated solvent wastes must be kept separate.[1]
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-proof sharps container.[1]
-
Step 2: Waste Containment and Labeling
All waste must be stored in appropriate containers within a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Container Selection: Use containers that are chemically compatible with the waste and in good condition, with secure, leak-proof closures.[8] Ideally, use the original container for solid waste if it is intact and can be safely sealed.[6]
-
Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:
Step 3: Storage and Transfer
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[6][9]
-
SAA Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10] Once a container is full, it must be removed from the SAA within three days.[6] Partially filled containers may remain in the SAA for up to one year.[6]
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor.[1] Ensure all paperwork is completed accurately.
The decision-making process for waste segregation and disposal is illustrated in the workflow below.
Caption: Waste Disposal Workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is spilled near a source of ignition, remove it if safe to do so.
-
Don PPE: Wear the minimum PPE outlined in Section 2 before attempting cleanup.
-
Containment & Cleanup:
-
For Solids: Gently sweep or vacuum the spilled material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[2]
-
For Liquids: Absorb the spill with an inert material (e.g., vermiculite, dry sand).[11] Collect the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office, following established protocols.
Regulatory Framework
The disposal of this compound is governed by multiple regulatory bodies. Adherence to these regulations is mandatory.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to final disposal ("cradle-to-grave").[8] Chemical waste generators are responsible for determining if their waste is hazardous.[2]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including employee training on hazardous materials, proper PPE, and the development of a written health and safety plan.[12][13][14] The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that information is communicated to employers and employees.[15]
By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the scientific community and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. afgsci.com [afgsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. danielshealth.com [danielshealth.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 12. tcenv.com [tcenv.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
Mastering the Safe Handling of 6-(benzyloxy)-1H-indole-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. 6-(benzyloxy)-1H-indole-3-carboxylic acid, a key building block in the synthesis of various bioactive molecules, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2]
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage to the eyes upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation of the compound may be harmful.[3]
The benzyloxy and indole moieties, while central to its synthetic utility, also contribute to its potential for biological activity, necessitating a cautious and well-informed approach to its handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE, with a detailed explanation of the rationale for each selection.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[4] | Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[1][2] The face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[5][6] | Prevents direct skin contact and subsequent irritation. The choice of glove material is critical and is discussed in detail below. |
| Body Protection | A laboratory coat with long sleeves, fully buttoned. For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[4] | Minimizes the risk of skin contact on the arms and torso. An apron provides an additional barrier against spills of solutions containing the compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[5][7] If a fume hood is not available, a NIOSH-approved N95 dust mask should be used for weighing and handling the solid. | Prevents the inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2] |
In-Depth: Selecting the Right Gloves
The choice of glove material is a critical decision point in ensuring adequate protection. The chemical structure of this compound, containing both a carboxylic acid and aromatic rings, informs the selection process.
| Glove Material | Suitability for Carboxylic Acids | Suitability for Aromatic Compounds | Overall Recommendation |
| Nitrile | Good resistance to weak acids.[8] | Poor resistance to many aromatic hydrocarbons.[9] | Suitable for short-term splash protection. Not recommended for prolonged direct contact or immersion.[9] |
| Neoprene | Excellent protection against acids.[10] | Good resistance. | A robust choice for handling this compound, offering a good balance of protection and dexterity. |
| Butyl Rubber | Excellent protection against strong acids.[11] | Poor resistance to aromatic hydrocarbons.[11] | Not the ideal choice due to the presence of the benzyl group. |
| Latex (Natural Rubber) | Good for most water solutions of acids.[11] | Poor resistance. | Not recommended due to potential for allergic reactions and poor chemical resistance to the aromatic component. |
Recommendation: For routine handling of this compound, nitrile gloves provide adequate splash protection.[6][9] For tasks involving larger quantities or prolonged handling, neoprene gloves are the preferred option for enhanced chemical resistance.[10] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow provides a logical and safe sequence of operations.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
Weighing the Solid Compound:
-
Work within a fume hood or a designated area with local exhaust ventilation. This minimizes the potential for inhaling airborne particles.[7]
-
Use a weigh boat or creased weighing paper to contain the powder. This prevents contamination of the balance.[7]
-
Handle the container and spatula with care to avoid generating dust. Transfer the powder in small, controlled increments.[7]
-
Keep the container of the chemical closed when not in use. [7]
Preparing a Solution:
-
Slowly add the weighed solid to the solvent in your reaction vessel. This should be done within the fume hood.
-
Ensure the solvent is appropriate for the intended reaction and is compatible with the compound.
-
Stir the mixture gently to dissolve the solid, avoiding splashing.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
For a small spill of the solid compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent pad to avoid creating dust. [13][14]
-
Carefully scoop the material into a labeled, sealable waste container. [13][14]
-
Wipe the area with a damp cloth, then decontaminate with a suitable laboratory cleaner.
-
Place all contaminated materials into the hazardous waste container. [13]
For a large spill, or a spill of a solution containing the compound, evacuate the area and follow your institution's emergency procedures.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.[5]
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams. It is generally good practice to keep halogenated and non-halogenated solvent waste separate.[5]
-
Contaminated PPE and Materials: Place in a sealed bag and dispose of in the solid chemical waste stream.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. [5][15] Never dispose of this chemical down the drain.[12]
By adhering to these comprehensive safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. cgprotection.com [cgprotection.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
